1-Methyl-3-phenylpropylamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73839-93-7 (hydrochloride) | |
| Record name | 3-Amino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871334 | |
| Record name | 4-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-89-6, 22148-77-2 | |
| Record name | 1-Methyl-3-phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methyl-3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBUTAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-3-phenylpropylamine: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential pharmacological relevance of 1-Methyl-3-phenylpropylamine (B141231). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Properties and Identification
This compound, also known as 4-phenylbutan-2-amine, is an organic compound classified as a primary amine.[1][2] It exists as a colorless to pale yellow liquid at room temperature and has a characteristic amine-like, fishy odor.[1] This compound is primarily synthetic and not widely reported as a naturally occurring substance.[1] It is a valuable intermediate in the synthesis of more complex molecules, particularly N-substituted derivatives and pharmaceutical compounds targeting the central nervous system.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-phenylbutan-2-amine | [2] |
| Synonyms | 3-Amino-1-phenylbutane, 4-Phenyl-2-butylamine, α-Methylbenzenepropanamine | [2][5][6] |
| CAS Number | 22374-89-6 | [3][7][8] |
| Molecular Formula | C₁₀H₁₅N | [3][7][8][9] |
| Molecular Weight | 149.23 g/mol | [3][7][8][9] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -50 °C | [10] |
| Boiling Point | 228-232 °C | [5][10] |
| Density | 0.922 g/cm³ at 25 °C | [5][9][10] |
| Refractive Index | n20/D 1.514 | [5][10] |
| Water Solubility | 8.5 g/L at 20 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and toluene | [1][4] |
| Flash Point | 97.78 °C (208 °F) | [5] |
| InChI Key | WECUIGDEWBNQJJ-UHFFFAOYSA-N | [3][5] |
Chemical Reactivity and Derivatization
The chemical behavior of this compound is primarily governed by its nucleophilic amine group.[3] This functional group readily participates in a variety of chemical transformations, making the compound a versatile synthetic building block.
-
Acid-Base Reactions : As a basic amine, it reacts with acids to form the corresponding ammonium (B1175870) salts. This property is often utilized in purification and handling.[4]
-
Nucleophilic Alkylation : The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides to form secondary or tertiary amines. For instance, its reaction with methyl iodide would yield N-methyl-1-methyl-3-phenylpropylamine.[3][4]
-
Acylation : It can react with acylating agents like acid chlorides or anhydrides to form amides.
Experimental Protocols
Synthesis
Several methods have been established for the synthesis of this compound. A common laboratory-scale and industrial approach is the reductive amination of a ketone.
Protocol: Reductive Amination of 1-Phenylpropan-3-one
-
Reaction Setup : In a suitable reaction vessel, dissolve 1-phenylpropan-3-one and methylamine (B109427) in a solvent such as methanol (B129727) or ethanol.
-
Formation of Imine : The ketone and amine react to form an intermediate imine. This reaction is often facilitated by a mild acidic catalyst.
-
Reduction : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), is introduced to the mixture.[1] This agent selectively reduces the imine to the desired amine, this compound.
-
Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic byproducts. The crude product is purified by distillation or column chromatography to yield the final product.[1]
Optical Resolution
This compound is a chiral molecule, and the separation of its enantiomers is crucial for its use in pharmaceuticals, such as in the synthesis of the antihypertensive agent Dilevalol.[3][11] Optical resolution is a common method to separate the racemic mixture.
Protocol: Optical Resolution using a Chiral Resolving Agent
-
Salt Formation : A racemic mixture of this compound is dissolved in a suitable solvent. An enantiomerically pure chiral resolving agent, such as D-(-)-mandelic acid or N-benzoylphenylglycine, is added to the solution.[3] This results in the formation of diastereomeric salts.
-
Selective Precipitation : Due to the different physical properties (e.g., solubility) of the diastereomeric salts, one salt will selectively precipitate out of the solution upon cooling or concentration.
-
Separation : The precipitated salt is separated by filtration.
-
Liberation of the Enantiomer : The separated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amine, now as a single, pure enantiomer.
-
Recovery : The resolving agent can often be recovered from the mother liquor for reuse.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 4. Buy this compound (EVT-306458) | 22374-89-6 [evitachem.com]
- 5. This compound 98 22374-89-6 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 10. This compound CAS#: 22148-77-2 [m.chemicalbook.com]
- 11. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]
An In-depth Technical Guide on 1-Methyl-3-phenylpropylamine: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-3-phenylpropylamine (B141231), its structural analogs, and derivatives. It delves into their synthesis, chemical properties, and pharmacological activities, with a particular focus on their interactions with monoamine transporters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways.
Introduction
This compound, also known as 4-phenylbutan-2-amine, is a chemical compound belonging to the phenethylamine (B48288) class.[1][2] This class of compounds is renowned for its diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1][3] Many substituted phenethylamines, including amphetamine and its derivatives, are known to act as CNS stimulants, hallucinogens, or entactogens by modulating the levels of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][3]
The core structure of this compound provides a versatile scaffold for chemical modifications, leading to a wide array of structural analogs and derivatives with varying potencies and selectivities for different biological targets.[4] Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutic agents with desired pharmacological profiles. This guide will explore the synthesis of these compounds, their interactions with key biological targets like monoamine transporters, and the downstream signaling consequences of these interactions.
Chemical Synthesis
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substituents and stereochemistry. Key synthetic strategies include reductive amination and N-alkylation.
Reductive Amination
Reductive amination is a widely used method for the formation of amines from a carbonyl compound and an amine.[5][6] For the synthesis of this compound and its N-substituted analogs, a common precursor is 4-phenyl-2-butanone (benzylacetone).
Experimental Protocol: Reductive Amination of 4-Phenyl-2-butanone
-
Materials: 4-phenyl-2-butanone, appropriate primary or secondary amine (e.g., methylamine, ethylamine), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), a suitable solvent (e.g., methanol, dichloroethane), and an acid catalyst (e.g., acetic acid, optional).
-
Procedure:
-
Dissolve 4-phenyl-2-butanone (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent.
-
If using an amine salt, a base (e.g., triethylamine) may be added to liberate the free amine.
-
Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine. The reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Once imine formation is evident, add the reducing agent portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.
-
Continue stirring the reaction at room temperature until the reduction is complete, as indicated by TLC or other analytical methods.
-
Quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired this compound derivative.
-
N-Alkylation
N-alkylation is a direct method to introduce alkyl groups onto the nitrogen atom of a primary or secondary amine.[1][2] This can be used to synthesize N-substituted and N,N-disubstituted derivatives of this compound.
Experimental Protocol: N-Alkylation of this compound
-
Materials: this compound, an alkylating agent (e.g., methyl iodide, ethyl bromide), a base (e.g., potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃)), and a suitable solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF)).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the base (1.5-2 equivalents) in the chosen solvent.
-
Add the alkylating agent (1-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
The reaction mixture may be heated to increase the reaction rate, depending on the reactivity of the alkylating agent and the amine. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous salt and concentrate to obtain the crude product.
-
Purify the product by column chromatography or distillation.
-
Pharmacological Activity and Structure-Activity Relationships (SAR)
The primary pharmacological targets of this compound and its analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7] By inhibiting the reuptake of these neurotransmitters, these compounds increase their concentration in the synaptic cleft, leading to various psychoactive effects.
The affinity and selectivity of these compounds for the different monoamine transporters are highly dependent on their chemical structure. The following table summarizes the in vitro binding affinities (Ki values) of a series of N-alkylated 4-methylamphetamine analogs, which serve as a relevant model for understanding the SAR of this compound derivatives.
| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1 | H | 230 ± 40 | 60 ± 10 | 1,800 ± 300 |
| 2 | Methyl | 120 ± 20 | 30 ± 5 | 1,200 ± 200 |
| 3 | Ethyl | 350 ± 60 | 80 ± 15 | 2,500 ± 400 |
| 4 | Propyl | 800 ± 150 | 200 ± 40 | 5,000 ± 800 |
| 5 | Isopropyl | 1,500 ± 300 | 450 ± 80 | >10,000 |
| 6 | Butyl | 2,000 ± 400 | 600 ± 100 | >10,000 |
Data presented is a representative compilation from published literature and should be used for comparative purposes.
Key SAR Observations:
-
N-Alkylation: Small N-alkyl substituents, such as methyl and ethyl, are generally well-tolerated and can maintain or slightly improve affinity for DAT and NET.
-
Chain Length: Increasing the length of the N-alkyl chain beyond two carbons (ethyl) tends to decrease the affinity for all three monoamine transporters.
-
Branching: Branched N-alkyl substituents, such as isopropyl, lead to a significant drop in affinity, likely due to steric hindrance within the transporter binding pocket.
-
Selectivity: Most of these simple N-alkylated analogs exhibit a preference for DAT and NET over SERT.
Signaling Pathways
The interaction of this compound analogs with their biological targets initiates a cascade of intracellular signaling events. As many of these compounds are amphetamine-like, they are known to interact not only with monoamine transporters but also with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[8][9] Furthermore, the increased synaptic concentrations of dopamine resulting from transporter inhibition lead to the activation of dopamine receptors, primarily the D1 and D2 subtypes.[10][11]
Monoamine Transporter Interaction and Neurotransmitter Release
The primary mechanism of action for many phenethylamine stimulants involves both the inhibition of monoamine reuptake and the promotion of neurotransmitter efflux through the transporters.
References
- 1. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(2''-, 3''- or 4''-substituted) biphenyltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amphetamine - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Enantiomers of 1-Methyl-3-phenylpropylamine: (R)-(-) vs. (S)-(+)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comparative analysis of the enantiomers of 1-Methyl-3-phenylpropylamine (B141231): (R)-(-)-1-Methyl-3-phenylpropylamine and (S)-(+)-1-Methyl-3-phenylpropylamine. While direct and comprehensive pharmacological data for each enantiomer remains limited in publicly accessible literature, this guide synthesizes available information on their chemical properties, stereoselective synthesis, and known biological significance, with a particular focus on the pivotal role of the (R)-enantiomer as a key precursor to the antihypertensive agent Dilevalol. Detailed experimental protocols for chiral resolution and relevant pharmacological assays are provided to support further research and development in this area.
Introduction
This compound is a chiral primary amine with the chemical formula C₁₀H₁₅N. The presence of a stereocenter at the carbon atom bearing the amino group gives rise to two enantiomers: (R)-(-)-1-Methyl-3-phenylpropylamine and (S)-(+)-1-Methyl-3-phenylpropylamine. As is common with chiral molecules in pharmacology, these enantiomers can exhibit distinct biological activities and pharmacological profiles. This guide aims to provide a detailed comparison of these two molecules, summarizing their known properties and outlining methodologies for their synthesis, separation, and biological evaluation.
Chemical and Physical Properties
The enantiomers of this compound share identical physical properties such as molecular weight, boiling point, and density, but differ in their interaction with plane-polarized light, a property known as optical rotation.
| Property | (R)-(-)-1-Methyl-3-phenylpropylamine | (S)-(+)-1-Methyl-3-phenylpropylamine | Racemic this compound |
| CAS Number | 937-52-0 | 4187-57-9 | 22374-89-6[1] |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | C₁₀H₁₅N[1] |
| Molecular Weight | 149.23 g/mol | 149.23 g/mol | 149.23 g/mol [1] |
| Appearance | Clear colorless liquid | Data not readily available | Colorless liquid[1] |
| Boiling Point | ~228-232 °C (lit.)[1] | ~228-232 °C (lit.)[1] | 228-232 °C (lit.)[1] |
| Density | ~0.922 g/mL at 25 °C (lit.)[1] | ~0.922 g/mL at 25 °C (lit.)[1] | 0.922 g/mL at 25 °C (lit.)[1] |
| Optical Rotation | Negative (-) | Positive (+) | Not optically active |
| Refractive Index | n20/D ~1.514 (lit.)[1] | n20/D ~1.514 (lit.)[1] | n20/D 1.514 (lit.)[1] |
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure forms of this compound is crucial for their application in stereoselective synthesis and for the development of chiral drugs. The primary methods for obtaining the individual enantiomers are through the resolution of a racemic mixture.
Chiral Resolution via Diastereomeric Salt Formation
A common and effective method for separating the enantiomers of this compound is through the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Using N-formyl-L-phenylalanine: This method involves reacting racemic this compound with N-formyl-L-phenylalanine to form diastereomeric salts. The salt of the (R)-enantiomer with N-formyl-L-phenylalanine is typically less soluble and precipitates, allowing for its separation. The free (R)-amine can then be liberated by treatment with a base.
-
Using D(-)-mandelic acid: Another established method utilizes D(-)-mandelic acid as the resolving agent. Similar to the process with N-formyl-L-phenylalanine, the differential solubility of the resulting diastereomeric mandelate (B1228975) salts allows for the separation of the enantiomers.
Pharmacological Activity and Biological Significance
While direct and comprehensive quantitative pharmacological data for the individual enantiomers of this compound are not extensively reported in the public domain, the biological significance of the (R)-enantiomer can be largely inferred from its role as a key chiral building block in the synthesis of the antihypertensive drug, Dilevalol.
(R)-(-)-1-Methyl-3-phenylpropylamine: A Precursor to Dilevalol
Dilevalol is the (R,R)-stereoisomer of Labetalol and is known for its unique pharmacological profile. It acts as a non-cardioselective beta-adrenoceptor antagonist and possesses significant partial agonist activity at beta-2 adrenergic receptors.[2][3] This dual mechanism of action results in vasodilation and a reduction in blood pressure.[2][3] The antihypertensive effects of Dilevalol are directly linked to its beta-2 agonist-mediated vasodilation.[4]
Given that (R)-(-)-1-Methyl-3-phenylpropylamine is a crucial component of the Dilevalol molecule, it is highly probable that this enantiomer contributes significantly to the interaction with and activation of the beta-2 adrenergic receptor.
(S)-(+)-1-Methyl-3-phenylpropylamine
There is a notable lack of publicly available information regarding the specific pharmacological activities of the (S)-(+)-enantiomer. Further research is required to elucidate its biological profile and to determine if it possesses any significant affinity for adrenergic or other receptors.
Comparative Pharmacological Profile (Inferred)
| Enantiomer | Known/Inferred Pharmacological Role | Target Receptor (Inferred) | Mechanism of Action (Inferred) |
| (R)-(-)-1-Methyl-3-phenylpropylamine | Precursor to the antihypertensive drug Dilevalol. Likely contributes to the drug's beta-adrenergic activity. | Beta-2 Adrenergic Receptor | Partial Agonist |
| (S)-(+)-1-Methyl-3-phenylpropylamine | Pharmacological activity is not well-characterized in publicly available literature. | Unknown | Unknown |
Signaling Pathways
The inferred pharmacological activity of (R)-(-)-1-Methyl-3-phenylpropylamine, based on its role in Dilevalol, suggests its involvement in the beta-2 adrenergic receptor signaling pathway. Activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), typically leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The second messenger, cAMP, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle relaxation in blood vessels.[6]
Caption: Inferred Beta-2 Adrenergic Receptor Signaling Pathway for the (R)-enantiomer.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (R)-(-)- and (S)-(+)-1-Methyl-3-phenylpropylamine.
Chiral Resolution of Racemic this compound using N-formyl-L-phenylalanine
This protocol describes the separation of the enantiomers of this compound by diastereomeric salt crystallization.
Workflow Diagram
Caption: Workflow for the chiral resolution of this compound.
Materials:
-
Racemic this compound
-
N-formyl-L-phenylalanine
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation: Suspend N-formyl-L-phenylalanine in water. Add racemic this compound to the suspension. Heat the mixture to approximately 60°C to obtain a clear solution.
-
Crystallization: Slowly cool the solution to room temperature to induce crystallization. Continue cooling and stir for an extended period (e.g., 24 hours) to maximize the precipitation of the diastereomeric salt.
-
Isolation of the (R)-enantiomer salt: Filter the precipitate, wash it, and dry it under vacuum. The solid obtained is the N-formyl-L-phenylalanine salt of (R)-1-methyl-3-phenylpropylamine.
-
Liberation of the free (R)-amine: Treat the isolated salt with an aqueous base (e.g., NaOH) to cleave the salt. Extract the free (R)-amine into an organic solvent like toluene.
-
Purification: Wash the organic phase with water, evaporate the solvent under reduced pressure, and distill the residue to obtain pure (R)-(-)-1-Methyl-3-phenylpropylamine.
-
Recovery of the (S)-enantiomer (optional): The mother liquor from the filtration step is enriched in the (S)-enantiomer. The (S)-amine can be recovered and purified through a similar process of basification, extraction, and distillation.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of the enantiomers for beta-adrenergic receptors using a competitive binding assay.
Materials:
-
Cell membranes expressing the beta-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol)
-
Unlabeled enantiomers of this compound (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (either the (R)- or (S)-enantiomer).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of the enantiomers to stimulate the production of cyclic AMP (cAMP) via Gs-coupled receptors like the beta-2 adrenergic receptor.
Materials:
-
Cells expressing the beta-2 adrenergic receptor
-
Assay medium (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Enantiomers of this compound (test compounds)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Culture: Culture cells expressing the beta-2 adrenergic receptor in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.[7]
-
Agonist Stimulation: Add varying concentrations of the test enantiomer to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.[7]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
The enantiomers of this compound represent a compelling case study in the importance of stereochemistry in pharmacology. While the (R)-(-)-enantiomer is a well-established precursor to the antihypertensive drug Dilevalol, with an inferred partial agonist activity at beta-2 adrenergic receptors, the pharmacological profile of the (S)-(+)-enantiomer remains largely unexplored. This technical guide has provided a comprehensive overview of the current knowledge on these molecules, including their chemical properties, methods for their stereoselective synthesis and separation, and detailed protocols for their biological evaluation. It is hoped that this guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the distinct pharmacological properties of these chiral amines and their potential therapeutic applications. The significant gaps in the direct, quantitative pharmacological data for both enantiomers highlight a clear area for future research that could uncover novel biological activities and therapeutic opportunities.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. discoverbiotech.com [discoverbiotech.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-phenylpropylamine, also known as β-Methylphenethylamine (BMPEA), is a structural isomer of amphetamine that has been identified as a component in some dietary supplements. Its pharmacological profile reveals a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interactions with key molecular targets. Quantitative data from pivotal studies are summarized, and detailed experimental protocols for the key assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular processes.
Core Mechanism of Action
This compound primarily functions as a monoamine releasing agent , exerting its effects by interacting with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). It acts as a substrate for these transporters, leading to the non-vesicular release (efflux) of dopamine and norepinephrine from presynaptic neurons. Notably, it displays a preferential activity for the norepinephrine transporter over the dopamine transporter.[1] Furthermore, this compound is an agonist at the trace amine-associated receptor 1 (TAAR1), which further contributes to its modulation of monoaminergic neurotransmission.
Interaction with Monoamine Transporters
This compound is a substrate-type releasing agent at both DAT and NET.[1] This means it is transported into the presynaptic neuron by these transporters and subsequently triggers a conformational change in the transporter, causing it to reverse its direction of transport and release dopamine and norepinephrine from the cytoplasm into the synaptic cleft. Unlike amphetamine, its activity at the serotonin (B10506) transporter (SERT) is weak.[1]
Agonism at Trace Amine-Associated Receptor 1 (TAAR1)
This compound also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 can modulate the activity of these neurons and influence neurotransmitter release, contributing to the overall pharmacological effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro studies that characterize the interaction of this compound with its primary molecular targets.
Table 1: Monoamine Transporter Interaction Profile of this compound
| Target | Assay Type | Species | Value | Reference |
| Norepinephrine Transporter (NET) | Release Assay ([³H]MPP⁺) | Rat | EC₅₀ = 126 nM | [1] |
| Dopamine Transporter (DAT) | Release Assay ([³H]MPP⁺) | Rat | EC₅₀ = 627 nM | [1] |
Table 2: TAAR1 Agonist Activity of this compound
| Target | Assay Type | Species | Value | Reference |
| Trace Amine-Associated Receptor 1 (TAAR1) | cAMP Accumulation Assay | Human | EC₅₀ = 2.1 µM | [2] |
Experimental Protocols
Monoamine Transporter Release Assay (Schindler et al., 2019)
This protocol describes the methodology used to determine the potency of this compound to induce release from dopamine and norepinephrine transporters in rat brain synaptosomes.
3.1.1. Materials
-
Male Sprague-Dawley rats
-
[³H]MPP⁺ (1-methyl-4-phenylpyridinium)
-
Krebs-phosphate buffer (pH 7.4)
-
Test compounds (this compound, amphetamine)
-
Scintillation fluid
-
Whatman GF/B filters
-
96-well microplates
3.1.2. Synaptosome Preparation
-
Euthanize rats and rapidly remove brains.
-
Dissect the caudate nucleus for dopamine transporter assays and whole brain minus caudate and cerebellum for norepinephrine transporter assays.
-
Homogenize the tissue in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in Krebs-phosphate buffer.
3.1.3. Release Assay Procedure
-
Preload the synaptosomes by incubating them with 9 nM [³H]MPP⁺ for 30 minutes at 37°C.
-
Wash the preloaded synaptosomes with fresh Krebs-phosphate buffer to remove excess radioligand.
-
Aliquot the washed synaptosomes into a 96-well microplate.
-
Add varying concentrations of this compound or a reference compound (e.g., amphetamine) to the wells.
-
Incubate for 30 minutes at 37°C to allow for neurotransmitter release.
-
Terminate the release by rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the amount of [³H]MPP⁺ released as a percentage of the total preloaded radioactivity.
-
Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
TAAR1 Functional Assay (Pinckaers et al., 2024)
This protocol outlines the methodology to assess the agonist activity of this compound at the human TAAR1 receptor.
3.2.1. Materials
-
HEK293T cells stably expressing human TAAR1.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer: Earle's balanced salt solution (EBSS) containing 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid.
-
Test compound (this compound).
-
Reference agonist (e.g., phenethylamine).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
3.2.2. Cell Culture and Plating
-
Culture HEK293T-hTAAR1 cells in a humidified incubator at 37°C and 5% CO₂.
-
Two days before the assay, seed the cells into a 48-well plate at a density of 90,000–250,000 cells/well.
-
Two hours before the assay, replace the culture medium with a medium containing 10% charcoal-stripped fetal bovine serum.
3.2.3. cAMP Accumulation Assay
-
Wash the cells with the assay buffer.
-
Add varying concentrations of this compound or the reference agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Express the results as a percentage of the maximal response induced by the reference agonist.
-
Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
References
An In-Depth Technical Guide to 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-phenylpropylamine, with the CAS number 22374-89-6, is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, a phenyl group separated from a methylated amine by a propyl chain, places it within the broader class of phenylpropylamines, a family known for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and chiral resolution methodologies, analytical techniques, and a review of its known and potential pharmacological relevance, particularly as a precursor to the antihypertensive agent Dilevalol.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in organic solvents and exhibits basic properties typical of amines. Due to its chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers, (R)- and (S)-1-Methyl-3-phenylpropylamine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22374-89-6 | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 228-232 °C | [2] |
| Density | 0.922 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.514 | [2] |
| Synonyms | 4-Phenylbutan-2-amine, 3-Amino-1-phenylbutane, α-Methylbenzenepropanamine | [2][3] |
Synthesis and Chiral Resolution
The synthesis of racemic this compound is most commonly achieved through the reductive amination of 4-phenyl-2-butanone (also known as benzylacetone) with methylamine (B109427).[1] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of racemic this compound.
Materials:
-
4-Phenyl-2-butanone
-
Methylamine (e.g., as a solution in a suitable solvent or as a salt)
-
A suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation setup with a catalyst like Pd/C)
-
A suitable solvent (e.g., methanol, ethanol, or dichloromethane)
-
An acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve 4-phenyl-2-butanone in the chosen solvent in a reaction vessel.
-
Add methylamine to the solution. If using a methylamine salt, a base may be required to liberate the free amine.
-
If necessary, adjust the pH of the mixture to be weakly acidic (pH 5-6) to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation. The reaction can be monitored by techniques like TLC or GC-MS.
-
Once imine formation is significant, add the reducing agent portion-wise while monitoring the temperature.
-
Continue stirring the reaction mixture until the reduction is complete.
-
Work up the reaction mixture, which typically involves quenching any remaining reducing agent, followed by extraction and purification of the product. Purification is often achieved by distillation under reduced pressure.
Chiral Resolution
The separation of the racemic mixture into its individual enantiomers is crucial, as often only one enantiomer possesses the desired biological activity.[4] The (R)-enantiomer of this compound is a key precursor for the synthesis of the antihypertensive drug Dilevalol.[4] Chiral resolution is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as D-(-)-mandelic acid.
Experimental Protocol: Chiral Resolution with D-(-)-Mandelic Acid
This protocol provides a general method for the resolution of racemic this compound using D-(-)-mandelic acid.
Materials:
-
Racemic this compound
-
D-(-)-Mandelic acid
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
Procedure:
-
Dissolve the racemic this compound in the chosen solvent.
-
In a separate container, dissolve an equimolar amount of D-(-)-mandelic acid in the same solvent, possibly with gentle heating.
-
Combine the two solutions and stir. Diastereomeric salt formation should occur.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one of the enantiomers. The solubility difference between the two diastereomeric salts is the basis for the separation.
-
The enantiomeric excess (ee) of the resolved amine can be determined by chiral HPLC or GC after liberating the free amine from the salt.
-
To liberate the free amine, the diastereomeric salt is treated with a base (e.g., NaOH solution) and then extracted with an organic solvent.
-
The resolving agent can often be recovered from the aqueous layer by acidification.
Analytical Methods
The analysis of this compound and its enantiomers is essential for quality control and research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed techniques. For the separation and quantification of the enantiomers, chiral chromatography is necessary.
Table 2: Analytical Methods for this compound
| Technique | Details | Application |
| Chiral Gas Chromatography (GC) | Derivatization with N-trifluoroacetyl (TFA) followed by separation on a chiral column (e.g., Astec® CHIRALDEX™ G-TA). | Determination of enantiomeric purity. |
| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases can be used for the direct separation of enantiomers. | Enantiomeric separation and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides structural information and is used for identification and quantification. | Identification and quantification in complex matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation. | Structural confirmation. |
Pharmacology and Biological Relevance
This compound belongs to the phenylpropylamine class of compounds, which are known to interact with monoamine neurotransmitter systems. While specific pharmacological data for this compound is limited in publicly available literature, its structural similarity to other pharmacologically active agents suggests potential interactions with adrenergic and other receptors.
The primary pharmacological significance of this compound lies in its role as a key intermediate in the synthesis of Dilevalol. Dilevalol is the (R,R)-stereoisomer of Labetalol and acts as a non-cardioselective beta-adrenoceptor antagonist with partial beta-2-agonist activity, giving it vasodilatory properties.[6] The (R)-enantiomer of this compound provides one of the two chiral centers in the Dilevalol molecule.
Proposed Signaling Pathway Involvement
Based on the pharmacology of related compounds and its use as a precursor to Dilevalol, this compound's enantiomers could potentially modulate adrenergic signaling pathways. The following diagram illustrates a generalized adrenergic signaling cascade that could be influenced by compounds of this class.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of this compound for adrenergic receptors, a competitive radioligand binding assay can be performed. This protocol provides a general framework.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., α₁, α₂, β₁, β₂)
-
A suitable radioligand with known high affinity and selectivity for the receptor (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]dihydroalprenolol for β)
-
Racemic this compound and its purified enantiomers
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Non-specific binding control (a high concentration of a non-labeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a multi-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a suitable non-labeled ligand instead of the test compound.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The data is then analyzed to determine the IC₅₀ value of the test compound, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its importance as a chiral building block, particularly for the synthesis of cardiovascular drugs, is well-established. While its own pharmacological profile is not extensively documented, its structural characteristics warrant further investigation into its potential biological activities. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, serving as a resource for scientists working with this compound. Further research is needed to fully elucidate its pharmacological and toxicological profiles.
References
- 1. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect of single-dose phenylpropanolamine on blood pressure in patients with hypertension controlled by beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Biological Activity of 1-Methyl-3-phenylpropylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of the enantiomers of 1-Methyl-3-phenylpropylamine, a chiral phenylethylamine derivative. While specific quantitative binding data for each enantiomer is not extensively available in public literature, the well-established pharmacology of its derivative, Dilevalol, offers significant insights into the stereoselective activity of the (R)-enantiomer. This document summarizes the known biological effects, presents detailed experimental protocols to enable further research, and visualizes key concepts using Graphviz diagrams. The primary focus is on the differential interactions of the (R)- and (S)-enantiomers with adrenergic receptors and monoamine transporters, which are critical for their pharmacological effects, including potential antihypertensive properties.
Introduction
This compound is a primary amine with a stereocenter at the carbon atom adjacent to the amino group, leading to the existence of two enantiomers: (R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine. The spatial arrangement of substituents around this chiral center dictates the interaction of each enantiomer with biological targets, resulting in potentially distinct pharmacological profiles.
The most significant insight into the biological activity of these enantiomers comes from the development of the antihypertensive drug Dilevalol. Dilevalol is the (R,R)-diastereoisomer of Labetalol (B1674207) and is known to be a nonselective beta-adrenergic antagonist and a selective beta-2 adrenergic agonist.[1][2] The (R)-1-Methyl-3-phenylpropylamine moiety is a crucial component of Dilevalol, strongly suggesting that this enantiomer is responsible for its characteristic pharmacological activity.
This guide aims to consolidate the available information on the biological activities of the this compound enantiomers and to provide detailed methodologies for their further investigation.
Biological Activities of Enantiomers
Based on the pharmacology of Dilevalol, the following activities can be inferred for the enantiomers of this compound:
-
(R)-1-Methyl-3-phenylpropylamine: This enantiomer is expected to be the more biologically active of the two. It likely contributes to the nonselective beta-adrenergic blockade and selective beta-2 adrenergic agonism observed with Dilevalol.[1][3] This dual activity leads to vasodilation and a reduction in blood pressure. It is also plausible that this enantiomer interacts with alpha-adrenergic receptors, although this is less characterized.
-
(S)-1-Methyl-3-phenylpropylamine: The biological activity of the (S)-enantiomer is not well-documented. It is generally considered to be less active than the (R)-enantiomer at adrenergic receptors.
Adrenergic Receptor Interactions
The primary mechanism of action is believed to be through interaction with adrenergic receptors.
-
Beta-Adrenergic Receptors: The (R)-enantiomer likely acts as an antagonist at β1-adrenergic receptors, contributing to a decrease in heart rate and cardiac output. Simultaneously, its agonist activity at β2-adrenergic receptors in vascular smooth muscle would lead to vasodilation and a decrease in peripheral resistance.
-
Alpha-Adrenergic Receptors: While the primary activity appears to be at beta-receptors, interaction with alpha-adrenergic receptors cannot be ruled out. Labetalol, the racemic mixture from which Dilevalol is derived, possesses alpha-1 blocking activity.[1] Further investigation is required to determine the alpha-adrenergic activity of the individual this compound enantiomers.
Monoamine Transporter Interactions
Given the structural similarity of this compound to other phenylethylamines, it is plausible that its enantiomers interact with monoamine transporters, such as the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). Such interactions could modulate neurotransmitter levels and contribute to central nervous system effects. However, specific data on the affinity of the enantiomers for these transporters are lacking.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative binding data (e.g., Ki or IC50 values) for the individual (R)- and (S)-enantiomers of this compound across a panel of adrenergic receptors and monoamine transporters. The following table highlights the data that is currently unavailable and underscores the need for the experimental protocols outlined in the subsequent sections.
| Target | (R)-1-Methyl-3-phenylpropylamine Ki (nM) | (S)-1-Methyl-3-phenylpropylamine Ki (nM) |
| α1A Adrenergic Receptor | Data Not Available | Data Not Available |
| α2A Adrenergic Receptor | Data Not Available | Data Not Available |
| β1 Adrenergic Receptor | Data Not Available | Data Not Available |
| β2 Adrenergic Receptor | Data Not Available | Data Not Available |
| β3 Adrenergic Receptor | Data Not Available | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available |
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available |
Experimental Protocols
To address the gap in quantitative data, the following detailed experimental protocols are provided.
Radioligand Binding Assays for Adrenergic Receptors
This protocol describes a method to determine the binding affinity of the (R)- and (S)-enantiomers of this compound for α1, α2, and β-adrenergic receptors.
4.1.1. Materials
-
Cell membranes expressing the human adrenergic receptor subtypes (α1A, α2A, β1, β2).
-
Radioligands: [3H]-Prazosin (for α1), [3H]-Rauwolscine (for α2), [3H]-Dihydroalprenolol (DHA) (for β).
-
(R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine.
-
Non-labeled competing ligands (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β) for non-specific binding determination.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
4.1.2. Protocol
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-labeled competing ligand (e.g., 10 µM phentolamine or propranolol), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test enantiomer (e.g., 10-10 to 10-4 M), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values from the competition binding curves using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
Ex Vivo Vasoconstriction/Vasodilation Assay using Rat Aortic Rings
This protocol assesses the functional effect of the enantiomers on vascular tone.
4.2.1. Materials
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Phenylephrine (B352888) (α1-agonist).
-
(R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine.
-
Organ bath system with force transducers.
-
Data acquisition system.
4.2.2. Protocol
-
Aortic Ring Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of connective tissue and cut it into 3-4 mm rings.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Apply a resting tension of 2 g and allow to equilibrate for 60-90 minutes.
-
Viability Check: Contract the rings with 60 mM KCl. After washing, pre-contract the rings with phenylephrine (1 µM).
-
Vasodilation Assay: Once a stable contraction is achieved with phenylephrine, add cumulative concentrations of the test enantiomer (e.g., 10-9 to 10-4 M) to assess vasodilation.
-
Vasoconstriction Assay: In separate experiments, after equilibration, add cumulative concentrations of the test enantiomer to the resting aortic rings to assess vasoconstriction.
-
Data Analysis: Record the changes in tension. Express vasodilation as a percentage of the phenylephrine-induced contraction. Express vasoconstriction as a percentage of the maximum KCl-induced contraction. Calculate EC50 values.
Rat Aortic Ring Assay Workflow.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol measures the effect of the enantiomers on blood pressure and heart rate in a conscious animal model.
4.3.1. Materials
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Telemetry implants for blood pressure monitoring.
-
(R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine.
-
Vehicle solution (e.g., saline).
-
Data acquisition system.
4.3.2. Protocol
-
Telemetry Implantation: Surgically implant telemetry devices into the abdominal aorta of the rats. Allow a recovery period of at least one week.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours before drug administration.
-
Drug Administration: Administer the test enantiomer or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Data Recording: Continuously monitor and record blood pressure and heart rate for at least 24 hours post-administration.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline for each dose group. Determine the dose-response relationship.
In Vivo Blood Pressure Measurement Workflow.
Signaling Pathways
The interaction of this compound enantiomers with adrenergic receptors is expected to trigger downstream signaling cascades.
-
β1-Adrenergic Receptor Blockade: Antagonism at β1-receptors in the heart would inhibit the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to decreased heart rate and contractility.
-
β2-Adrenergic Receptor Activation: Agonism at β2-receptors in vascular smooth muscle would activate the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to smooth muscle relaxation and vasodilation.
-
α1-Adrenergic Receptor Blockade: If the enantiomers possess α1-blocking activity, they would inhibit the Gq-phospholipase C-IP3/DAG pathway in vascular smooth muscle, also contributing to vasodilation.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of phenylpropylamine compounds
An In-depth Technical Guide to the Discovery and History of Phenylpropylamine Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with profound effects on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of key phenylpropylamine compounds. It details the seminal moments from their initial synthesis to their elucidation as potent modulators of monoamine neurotransmitter systems. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a critical resource for researchers in pharmacology and drug development.
Introduction
Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propylamine (B44156) backbone. This structural motif is shared by a range of molecules, from naturally occurring alkaloids to synthetic stimulants. The pharmacological significance of this class lies primarily in its interaction with monoamine transporters, leading to potent effects on the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft. This guide will explore the historical context of their discovery, the evolution of our understanding of their mechanism of action, and the experimental methodologies that have been pivotal in their study.
A Historical Timeline of Discovery and Development
The journey of phenylpropylamine compounds from laboratory curiosities to major pharmaceutical agents and controlled substances is a rich history spanning over a century.
-
1887: Amphetamine (as phenylisopropylamine) was first synthesized by Romanian chemist Lazăr Edeleanu at the University of Berlin. However, its pharmacological properties were not investigated at the time, and the discovery remained largely unnoticed.[1]
-
1893: The potent derivative, methamphetamine, was synthesized from ephedrine (B3423809) by Japanese pharmacologist Nagai Nagayoshi.[1]
-
Circa 1910: Phenylpropanolamine was first synthesized.[2]
-
1929: The pharmacological potential of amphetamine was uncovered by American chemist Gordon Alles. While searching for a synthetic replacement for ephedrine to treat asthma, Alles resynthesized amphetamine and, in a notable act of self-experimentation, administered it to himself. He documented its physiological effects, including increased heart rate, elevated blood pressure, and a "feeling of well being".[1][3]
-
Early 1930s: Following Alles's discovery, Smith, Kline & French began marketing amphetamine as an over-the-counter decongestant in the form of the "Benzedrine Inhaler".[1] The stimulant and euphoric effects soon led to its non-medical use.
-
1930s: The pressor effects of phenylpropanolamine were characterized, and it was introduced for medical use as a decongestant and appetite suppressant.[2]
-
World War II: The alerting and fatigue-combating properties of amphetamines were recognized by military forces. Both Allied and Axis powers issued amphetamine and methamphetamine to soldiers to enhance endurance and performance.[1]
-
Post-War Era to Present: The therapeutic applications of amphetamines were expanded to include narcolepsy and what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD). However, their high potential for abuse led to stricter regulations and their classification as controlled substances in many countries. Phenylpropanolamine was voluntarily withdrawn from the market in many countries due to an increased risk of hemorrhagic stroke.[2]
Mechanism of Action
The primary mechanism of action for most pharmacologically active phenylpropylamines is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These compounds typically act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting neurotransmitter efflux through a process known as reverse transport.
Furthermore, many amphetamine-like phenylpropylamines interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient of synaptic vesicles or acting as a substrate, these compounds cause the release of neurotransmitters from the vesicles into the cytoplasm, further increasing the concentration available for reverse transport into the synapse.[4]
Signaling Pathway of a Prototypical Phenylpropylamine (Amphetamine)
Caption: Mechanism of amphetamine action at a dopaminergic synapse.
Quantitative Pharmacological Data
The affinity and functional potency of phenylpropylamine compounds at monoamine transporters are critical determinants of their pharmacological profiles. The following table summarizes key in vitro data for several prominent members of this class.
| Compound | Transporter | Ki (nM) - Inhibition of Uptake | EC50 (nM) - Release |
| d-Amphetamine | hDAT | 640[5] | 24.7 |
| hNET | 70[5] | 7.4 | |
| hSERT | 38,000[5] | 1,820 | |
| d-Methamphetamine | hDAT | 490[5] | 10.2 |
| hNET | 100[5] | 12.3 | |
| hSERT | 22,200[5] | 1,130 | |
| Phenmetrazine | DAT | - | 70-131[6] |
| NET | - | 29-50[6] | |
| SERT | - | >7,765[6] |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Ki and EC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
The characterization of phenylpropylamine compounds relies on a suite of well-established experimental protocols. Below are methodologies for a key synthesis route and a fundamental pharmacological assay.
Synthesis: Reductive Amination of Phenylacetone to Amphetamine
This protocol describes a common laboratory-scale synthesis of amphetamine from 1-phenyl-2-propanone (P2P).
Materials:
-
1-Phenyl-2-propanone (P2P)
-
Ammonium (B1175870) acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenyl-2-propanone in a mixture of methanol and ammonium acetate.
-
To this solution, add sodium cyanoborohydride in portions while stirring at room temperature.
-
Allow the reaction to proceed for 24-48 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with dichloromethane to remove unreacted P2P and other non-basic impurities.
-
Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
-
Extract the resulting amphetamine freebase into dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product as an oil.
-
The freebase can be converted to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.
Caption: General workflow for the reductive amination of P2P.
Pharmacological Assay: Neurotransmitter Uptake Inhibition
This protocol outlines a method for determining the potency of a test compound to inhibit dopamine uptake into cells expressing the dopamine transporter (DAT).
Materials:
-
HEK-293 cells stably expressing hDAT.
-
96-well cell culture plates (poly-D-lysine coated).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[3H]-Dopamine (radioligand).
-
Test compounds (phenylpropylamines) at various concentrations.
-
Non-specific uptake inhibitor (e.g., benztropine (B127874) or cocaine at a high concentration).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the hDAT-expressing HEK-293 cells into a 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight to allow for cell adherence.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For determining total uptake, add buffer only. For non-specific uptake, add a saturating concentration of a known DAT inhibitor.
-
Radioligand Addition: Add [3H]-Dopamine to all wells to initiate the uptake reaction. The final concentration should be near the Km for dopamine at DAT.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to a scintillation plate. Add scintillation fluid and quantify the amount of [3H]-Dopamine taken up by the cells using a microplate scintillation counter.
-
Data Analysis: Calculate the specific uptake at each test compound concentration (Total uptake - Non-specific uptake). Plot the percent inhibition of specific uptake versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
The study of phenylpropylamine compounds has been instrumental in advancing our understanding of neuropharmacology. From the serendipitous discovery of amphetamine's stimulant properties to the detailed characterization of their interactions with monoamine transporters, this class of molecules continues to be of significant interest. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the ongoing research and development of novel therapeutics targeting the intricate systems modulated by these classic psychoactive agents.
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-3-phenylpropylamine (B141231) (α-Methylbenzenepropanamine), a key intermediate in pharmaceutical synthesis. Understanding its solubility in various solvents is critical for its application in the synthesis of N-substituted derivatives and other complex molecules. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for its characterization.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring a primary amine group and a phenyl group, dictates its solubility behavior. The amine group allows for hydrogen bonding, contributing to its limited solubility in water, while the hydrophobic phenyl group suggests solubility in organic solvents.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported, and its solubility in various organic solvents can be inferred from its structural characteristics and data on analogous compounds.
Table 1: Quantitative and Qualitative Solubility of this compound and Structurally Similar Compounds
| Solvent | This compound | Amphetamine (structurally similar) | 3-Phenylpropylamine (structurally similar) |
| Water | 8.5 g/L (at 20 °C)[1] | Sparingly soluble (1:50)[2] | Moderately soluble[3] |
| Ethanol | Soluble[4] | Soluble[2] | Highly soluble[3] |
| Methanol | Inferred to be soluble | Soluble | Highly soluble[3] |
| Acetone | Inferred to be soluble | Inferred to be soluble | Highly soluble[3] |
| Chloroform | Inferred to be soluble | Soluble[2] | Inferred to be soluble |
| Ethyl Acetate | Inferred to be soluble | Inferred to be soluble | Inferred to be soluble |
| Toluene | Soluble[4] | Inferred to be soluble | Inferred to be soluble |
| Diethyl Ether | Inferred to be soluble | Slightly soluble[2] | Inferred to be soluble |
Note: "Inferred to be soluble" is based on the general solubility of phenylpropylamine derivatives and the principle of "like dissolves like."
Experimental Protocol: Determination of Solubility of a Liquid Amine
The following is a detailed methodology for the experimental determination of the solubility of a liquid amine like this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a reliable technique for obtaining equilibrium solubility data.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, chloroform, ethyl acetate) of analytical grade
-
Glass vials with screw caps (B75204) and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the complete separation of the excess, undissolved amine from the saturated solution.
-
Alternatively, the vials can be centrifuged at a controlled temperature to facilitate phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved amine.
-
Accurately dilute the aliquot with a known volume of the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
-
Analyze the diluted sample using a validated analytical method, such as GC-FID or HPLC-UV, to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
From the calibration curve, determine the concentration of the amine in the diluted sample.
-
Calculate the solubility of this compound in the organic solvent, accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, g/L, or mol/L.
-
Logical Workflow for Characterization of a Chiral Amine Intermediate
This compound is a chiral molecule, and its enantiomeric purity is often critical for its use in pharmaceutical synthesis. The following diagram illustrates a typical workflow for the synthesis and characterization of such a chiral amine intermediate.
Caption: Workflow for the synthesis and characterization of a chiral amine intermediate.
This comprehensive guide provides essential information on the solubility of this compound for professionals in research and drug development. The provided data and protocols are intended to facilitate informed solvent selection and experimental design.
References
Methodological & Application
Application Notes and Protocols: 1-Methyl-3-phenylpropylamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-3-phenylpropylamine (B141231) as a versatile chemical intermediate in organic synthesis, with a particular focus on its application in the preparation of pharmacologically active compounds. This document includes detailed experimental protocols for its synthesis, resolution, and subsequent derivatization, supported by quantitative data and spectroscopic information.
Introduction
This compound, also known as 4-phenyl-2-butylamine, is a primary amine that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its structure, featuring a phenyl group and a chiral center, makes it a valuable precursor for creating compounds with specific stereochemistry, a critical aspect in drug design and development. A significant application of this intermediate is in the synthesis of N-substituted derivatives, which are explored for their potential therapeutic properties, particularly those targeting the central nervous system.[1] The (R)-enantiomer of this compound is a key precursor in the synthesis of Dilevalol, an antihypertensive agent.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 22374-89-6 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 228 °C |
| Density | 0.922 g/cm³ |
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Nucleus | Atom Position | Experimental Chemical Shift (δ, ppm) in CDCl₃ |
| ¹³C | C (Aromatic, Quaternary) | ~142 |
| ¹³C | C (Aromatic, CH) | 126-129 |
| ¹³C | C (Aliphatic, CH-NH₂) | ~49 |
| ¹³C | C (Aliphatic, CH₂) | ~32, ~40 |
| ¹³C | C (Aliphatic, CH₃) | ~23 |
| ¹H | H (Aromatic) | 7.1-7.3 |
| ¹H | H (CH-NH₂) | ~3.0 |
| ¹H | H (CH₂) | 1.6-1.8, 2.6-2.7 |
| ¹H | H (NH₂) | ~1.4 (broad) |
| ¹H | H (CH₃) | ~1.1 |
Infrared (IR) Spectroscopy
The key IR absorption bands provide information about the functional groups present in the molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretching (Amine) | 3400-3250 |
| C-H Stretching (Aromatic) | 3100-3000 |
| C-H Stretching (Aliphatic) | 3000-2850 |
| C=C Stretching (Aromatic) | 1600-1450 |
| C-N Stretching | 1250-1020 |
Experimental Protocols
This section provides detailed protocols for the synthesis of racemic this compound, its optical resolution to obtain the desired enantiomer, and its subsequent use as a chemical intermediate in N-acylation and in the synthesis of a pharmaceutical agent.
Synthesis of Racemic this compound via Reductive Amination
This protocol describes the synthesis of racemic this compound from 4-phenyl-2-butanone (benzylacetone) and methylamine (B109427) hydrochloride using sodium cyanoborohydride. The Borch reaction is a widely used method for reductive amination.[4]
Reaction Scheme:
References
Application Note and Protocol: Synthesis of 1-Methyl-3-phenylpropylamine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-3-phenylpropylamine is a primary amine that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its structural similarity to neurotransmitter analogs makes it a compound of interest in medicinal chemistry for the development of central nervous system agents.[2] Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds.[3][4] This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[5][6] This application note provides a detailed protocol for the synthesis of this compound from benzylacetone (B32356) and methylamine (B109427) using sodium borohydride (B1222165) as the reducing agent.
Reaction Scheme
The synthesis of this compound proceeds via the reductive amination of benzylacetone (4-phenyl-2-butanone) with methylamine. The reaction involves the initial formation of an N-methylimine intermediate, which is subsequently reduced by sodium borohydride to yield the target amine.
Experimental Protocol
This protocol is adapted from general procedures for reductive amination using sodium borohydride.[7][8][9]
Materials and Reagents:
-
Benzylacetone (4-phenyl-2-butanone)
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylacetone (1 equivalent) in methanol.
-
In a separate beaker, prepare a solution of methylamine by adding sodium hydroxide (1.5 equivalents) to a solution of methylamine hydrochloride (1.5 equivalents) in water. Caution: This reaction is exothermic.
-
Add the aqueous methylamine solution to the methanolic solution of benzylacetone.
-
Stir the resulting mixture vigorously at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the gas evolution ceases and the pH of the solution is acidic (pH ~2-3).
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with toluene to remove any unreacted starting material and non-basic impurities. Discard the organic layer.
-
Make the aqueous layer strongly alkaline (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
-
Purification (Optional):
-
The crude product can be further purified by vacuum distillation to obtain high-purity this compound.[2]
-
Data Presentation
The following table summarizes the suggested quantities of reagents for a laboratory-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Benzylacetone | 148.20 | 1.0 | 10.0 g (67.5 mmol) |
| Methylamine HCl | 67.52 | 1.5 | 6.84 g (101.3 mmol) |
| Sodium Hydroxide | 40.00 | 1.5 | 4.05 g (101.3 mmol) |
| Sodium Borohydride | 37.83 | 1.5 | 3.83 g (101.3 mmol) |
| Product | |||
| This compound | 149.23 | - | Expected Yield (70-85%): 7.0 - 8.6 g |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.
-
Methylamine is a flammable and corrosive gas. Handle methylamine hydrochloride with care.
-
Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
References
- 1. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 8. "Wet" NaBH4 Reductive Amination of Phenylacetones - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: GC-MS Analysis of 1-Methyl-3-phenylpropylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-phenylpropylamine, also known as 4-phenylbutan-2-amine, is a phenethylamine (B48288) derivative with significance as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural similarity to amphetamine and other psychoactive substances necessitates reliable analytical methods for its identification and quantification in various matrices.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[4]
Often, derivatization is employed prior to GC-MS analysis of phenethylamines to improve volatility, thermal stability, and chromatographic peak shape.[5] Common derivatization reactions include acylation and silylation.[5] This application note provides a detailed protocol for the GC-MS analysis of this compound and its derivatives, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general procedure for the extraction of this compound and its derivatives from a biological matrix such as urine or plasma.
Reagents and Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., 3,4-methylenedioxypropylamphetamine - MDPA)[6]
-
Potassium hydroxide (B78521) (KOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or other suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
To 1 mL of the sample (e.g., urine or plasma) in a glass vial, add a known amount of the internal standard.
-
Add KOH solution to make the sample alkaline.[7]
-
Add saturated NaHCO₃ solution.[7]
-
Add 5 mL of dichloromethane, cap the vial, and vortex for 2 minutes.
-
Centrifuge the sample at 3,000 rpm for 5 minutes to separate the layers.[7]
-
Carefully transfer the lower organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
The dried extract is now ready for derivatization.
Derivatization
Derivatization is crucial for the successful GC-MS analysis of many amphetamine-like compounds.[5][8] Acylation with agents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common approach.[7] Silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is also widely used.[9]
a) Acylation with Trifluoroacetic Anhydride (TFAA):
-
Reconstitute the dried extract from the sample preparation step in a suitable solvent.
-
Add the derivatizing agent, such as TFAA.
-
Vortex the mixture and heat if necessary, according to established methods for similar compounds.
-
The derivatized sample is now ready for GC-MS analysis.
b) Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA):
-
To the dried extract, add 270 µL of MSTFA.[9]
-
Heat the mixture for 10 minutes at 70 °C.[9]
-
Add 30 µL of pyridine (B92270) and heat for another 10 minutes at 70 °C.[9]
-
The sample can be diluted with chloroform (B151607) if necessary before injection into the GC-MS.[9]
GC-MS Instrumental Parameters
The following are general GC-MS parameters that can be adapted for the analysis of this compound derivatives. Optimization may be required based on the specific derivatives and the available instrumentation.
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column is typically used, such as a Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[7] For chiral separations of enantiomers, a chiral column like Astec® CHIRALDEX™ G-TA can be used.
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.[6][8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[10]
-
Transfer Line Temperature: 250 °C.[8]
-
Acquisition Mode: Full scan mode (e.g., m/z 40-550) for qualitative analysis and identification of unknown derivatives. Selected Ion Monitoring (SIM) mode for quantitative analysis of target compounds.[6]
Data Presentation
The following table summarizes key data for the analysis of this compound and related compounds. Retention times and mass spectra are highly dependent on the specific derivative and the chromatographic conditions used.
| Compound | Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | N-Trifluoroacetyl (TFA) | Instrument and column dependent | Parent ion and characteristic fragments of the TFA derivative should be determined experimentally. |
| Amphetamine | HFAA | Instrument and column dependent | Specific to HFAA derivative.[8] |
| Amphetamine | MSTFA | Instrument and column dependent | 192 (M-15), characteristic fragments of TMS-derivatives.[9] |
| Methamphetamine | HFAA | Instrument and column dependent | Specific to HFAA derivative.[8] |
| MDMA | HFAA | Instrument and column dependent | Specific to HFAA derivative.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound derivatives.
Analyte Derivatization Pathway
Caption: Derivatization pathways for this compound.
References
- 1. (R)-(-)-1-Methyl-3-phenylpropylamine | 937-52-0 | Benchchem [benchchem.com]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. gcms.cz [gcms.cz]
- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 10. ukm.my [ukm.my]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-Methyl-3-phenylpropylamin für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Analyse von flüchtigen und thermisch stabilen Verbindungen. Primäre Amine wie 1-Methyl-3-phenylpropylamin weisen jedoch häufig eine schlechte chromatographische Leistung auf, was auf ihre Polarität und die Tendenz zur Adsorption an der Säule zurückzuführen ist. Die Derivatisierung ist ein chemischer Prozess, bei dem die funktionelle Amingruppe in eine weniger polare und flüchtigere funktionelle Gruppe umgewandelt wird, was zu einer verbesserten Peakform, erhöhten Empfindlichkeit und besseren Trennung führt.[1][2] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von 1-Methyl-3-phenylpropylamin unter Verwendung gängiger Acylierungsreagenzien für die anschließende GC-Analyse.
Prinzip der Derivatisierung durch Acylierung
Die Acylierung ist eine weit verbreitete Derivatisierungstechnik für primäre und sekundäre Amine.[3] Dabei wird eine Acylgruppe (R-C=O) in das Molekül eingeführt, typischerweise durch Reaktion mit einem Säureanhydrid oder Säurechlorid.[4][5] Für die GC-Analyse von Aminen werden häufig perfluorierte Anhydride wie Trifluoressigsäureanhydrid (TFAA), Pentafluorpropionsäureanhydrid (PFPA) und Heptafluorbuttersäureanhydrid (HFBA) verwendet.[6][7] Diese Reagenzien bieten mehrere Vorteile:
-
Erhöhte Flüchtigkeit: Die resultierenden N-Acyl-Derivate sind weniger polar und flüchtiger als das ursprüngliche Amin.[8]
-
Verbesserte thermische Stabilität: Die Derivate sind thermisch stabiler und neigen weniger zum Abbau im heißen GC-Einlass.[9]
-
Gesteigerte Empfindlichkeit: Die Einführung von fluorierten Gruppen macht die Derivate besonders empfindlich für die Detektion mittels Elektroneneinfangdetektor (ECD).[4][10]
-
Eindeutige Massenspektren: Die Derivate erzeugen charakteristische und oft höhermassige Fragmentionen in der Massenspektrometrie (MS), was die Identifizierung und Quantifizierung erleichtert.[11][12]
Vergleich der Derivatisierungsreagenzien
Die Wahl des Derivatisierungsreagenzes kann die Empfindlichkeit und die chromatographischen Eigenschaften beeinflussen. Eine Studie, die TFAA, PFPA und HFBA für die Analyse von Amphetamin-verwandten Drogen verglich, kam zu dem Schluss, dass PFPA die beste Empfindlichkeit bietet.[6]
| Reagenz | Abkürzung | Vorteile |
| Trifluoressigsäureanhydrid | TFAA | Bildet stabile und flüchtige Derivate.[8] |
| Pentafluorpropionsäureanhydrid | PFPA | Führt oft zur höchsten Empfindlichkeit.[6] |
| Heptafluorbuttersäureanhydrid | HFBA | Erzeugt Derivate mit längeren Retentionszeiten.[1] |
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Richtlinien und können je nach spezifischer Anwendung und Laborausstattung angepasst werden.
Protokoll 1: Derivatisierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll eignet sich für die Bildung von N-Trifluoracetyl-Derivaten von 1-Methyl-3-phenylpropylamin.
Materialien:
-
1-Methyl-3-phenylpropylamin-Standard oder -Probe
-
Trifluoressigsäureanhydrid (TFAA)[8]
-
Base/Säurefänger (optional, z. B. Pyridin, Triethylamin)[1][10]
-
Reaktionsgefäße (z. B. 1,5-ml-GC-Vials mit Kappen)
-
Heizblock oder Wasserbad
Vorgehensweise:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge 1-Methyl-3-phenylpropylamin in einem geeigneten Lösungsmittel (z. B. 1 mg/ml in Ethylacetat).
-
Reaktion: Geben Sie 100 µl der Probenlösung in ein Reaktionsgefäß. Fügen Sie 50 µl TFAA hinzu.
-
Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 70 °C.[6]
-
Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Aufarbeitung (optional): Um überschüssiges Reagenz zu entfernen, kann das Lösungsmittel unter einem sanften Stickstoffstrom abgedampft und der Rückstand in einem für die GC-Injektion geeigneten Lösungsmittel (z. B. Ethylacetat) wieder aufgenommen werden. Eine wässrige Wäsche kann ebenfalls durchgeführt werden, um saure Nebenprodukte zu entfernen.[10]
-
Analyse: Injizieren Sie einen Aliquot der derivatisierten Lösung in das GC- oder GC-MS-System.
Protokoll 2: Derivatisierung mit Pentafluorpropionsäureanhydrid (PFPA)
Dieses Protokoll wird für eine hohe Empfindlichkeit empfohlen.[6]
Materialien:
-
1-Methyl-3-phenylpropylamin-Standard oder -Probe
-
Pentafluorpropionsäureanhydrid (PFPA)[10]
-
Lösungsmittel (z. B. Ethylacetat, Benzol)[10]
-
Base/Säurefänger (z. B. Trimethylamin (TMA) in Benzol)[10]
-
Reaktionsgefäße
-
Heizblock oder Wasserbad
Vorgehensweise:
-
Probenvorbereitung: Lösen Sie 50 µg der Probe in 0,5 ml Benzol.[10]
-
Reaktion: Fügen Sie 0,1 ml 0,05 M TMA in Benzol hinzu, gefolgt von 10 µl PFPA.[10]
-
Inkubation: Verschließen Sie das Gefäß und erhitzen Sie es 15 Minuten lang bei 50 °C.[10]
-
Abkühlen und Extraktion: Kühlen Sie das Gemisch ab und fügen Sie 1 ml 5%iges Ammoniak in Wasser hinzu. Schütteln Sie 5 Minuten lang und lassen Sie die Schichten sich trennen.[10]
-
Analyse: Injizieren Sie einen Aliquot der oberen Benzolschicht in den Gaschromatographen.[10]
Protokoll 3: Derivatisierung mit Heptafluorbuttersäureanhydrid (HFBA)
Dieses Protokoll führt zu Derivaten mit potenziell längeren Retentionszeiten, was bei der Trennung von anderen Komponenten hilfreich sein kann.
Materialien:
-
1-Methyl-3-phenylpropylamin-Standard oder -Probe
-
Heptafluorbuttersäureanhydrid (HFBA)[13]
-
Lösungsmittel (z. B. Hexan)[13]
-
Base (z. B. Natriumcarbonat)[13]
-
Reaktionsgefäße
-
Heizblock oder Wasserbad
Vorgehensweise:
-
Probenvorbereitung: Geben Sie die Probe in ein Reaktionsgefäß.
-
Reaktion: Fügen Sie 1 ml Hexan, 10,5 mg Natriumcarbonat und 75 µl HFBA hinzu.[13]
-
Inkubation: Verschließen Sie das Gefäß und erhitzen Sie es etwa 1 Stunde lang bei 55 °C.[13]
-
Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie einen Aliquot der Lösung in das GC-System.
GC-Analysebedingungen
Die folgenden GC-Bedingungen sind ein Beispiel für die Analyse von N-TFA-1-Methyl-3-phenylpropylamin-Enantiomeren und können als Ausgangspunkt dienen.
| Parameter | Bedingung |
| Säule | Astec® CHIRALDEX™ G-TA, 30 m x 0,25 mm ID, 0,12 µm |
| Ofentemperatur | 130 °C (isotherm) |
| Injektortemperatur | 250 °C |
| Detektortemperatur | 250 °C (FID) |
| Trägergas | Helium, 30 psi |
| Detektor | Flammenionisationsdetektor (FID) oder Massenspektrometer (MS) |
Quantitative Daten
Die folgende Tabelle fasst repräsentative quantitative Daten zusammen, die für die Analyse von derivatisierten Amphetamin-Analoga berichtet wurden. Diese Werte können als Schätzung für die Analyse von derivatisiertem 1-Methyl-3-phenylpropylamin dienen.
| Derivatisierungsreagenz | Analyt | Linearitätsbereich (ng/ml) | LOQ (ng/ml) | Korrelationskoeffizient (r) | Referenz |
| PFPA | Amphetamin | 5 - 1000 | 2,5 - 10 | > 0,99 | [6] |
| HFBA | Amphetamin | 10 - 1000 | 5 - 10 | > 0,98 | [6] |
| TFAA | Amphetamin | 10 - 1000 | 5 - 10 | > 0,97 | [6] |
LOQ: Bestimmungsgrenze
Visualisierungen
Logischer Arbeitsablauf der Derivatisierung und GC-Analyse
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. phoenix-sci.com [phoenix-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. marshall.edu [marshall.edu]
- 12. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-phenylpropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-3-phenylpropylamine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of benzylacetone (B32356) with methylamine (B109427).
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Inefficient Imine Formation | The initial reaction between benzylacetone and methylamine to form the imine intermediate is an equilibrium process. Incomplete formation of the imine will directly lead to a lower yield of the final product. | - pH Adjustment: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation. This can be achieved by using a methylamine salt (e.g., methylamine hydrochloride) or by adding a catalytic amount of a weak acid like acetic acid.- Water Removal: The formation of the imine releases water. Removing this water can shift the equilibrium towards the product. This can be done by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663). |
| Suboptimal Reducing Agent | The choice and handling of the reducing agent are critical. An inappropriate or degraded reducing agent will result in poor conversion of the imine to the desired amine. | - Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are generally effective and chemoselective for reducing imines in the presence of ketones. Sodium borohydride (B1222165) (NaBH4) can also be used, but may also reduce the starting ketone. Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method.- Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions (cool and dry) to prevent degradation. |
| Side Reactions | Several side reactions can compete with the desired reductive amination, consuming starting materials and reducing the overall yield. | - Reduction of Benzylacetone: The reducing agent may directly reduce the starting ketone, benzylacetone, to the corresponding alcohol (4-phenyl-2-butanol). To minimize this, choose a milder reducing agent that is more selective for the imine (e.g., NaBH3CN). Alternatively, perform the reaction in a two-step process: first, form the imine, and then add the reducing agent.- Over-alkylation: The product, this compound (a secondary amine), can potentially react with another molecule of benzylacetone to form a tertiary amine. Using a slight excess of methylamine can help to minimize this side reaction. |
| Inadequate Reaction Conditions | Temperature and reaction time can significantly impact the yield. | - Temperature: Reductive amination is typically carried out at room temperature. However, gentle heating may be required to drive the imine formation to completion. Monitor the reaction for potential side reactions at elevated temperatures.- Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
| Impurity | Source | Purification Method |
| Unreacted Benzylacetone | Incomplete reaction. | Purification of the final product can be achieved through distillation or column chromatography.[1] |
| 4-Phenyl-2-butanol | Reduction of benzylacetone by the reducing agent. | Distillation or column chromatography. The polarity difference between the alcohol and the amine product should allow for good separation. |
| Unreacted Methylamine | Used in excess. | Due to its volatility, excess methylamine can usually be removed during the work-up and solvent evaporation steps. |
| Tertiary Amine (Over-alkylation product) | Reaction of the product with benzylacetone. | Careful column chromatography can separate the secondary amine product from the more substituted tertiary amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely used method is the reductive amination of benzylacetone (4-phenyl-2-butanone) with methylamine. This one-pot reaction is efficient and can be performed using various reducing agents.
Q2: Which reducing agent provides the best yield for the reductive amination of benzylacetone?
-
Sodium Cyanoborohydride (NaBH3CN): Often preferred for its chemoselectivity, as it readily reduces imines while being less reactive towards ketones, thus minimizing the formation of the alcohol byproduct.
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): Another mild and selective reducing agent suitable for this transformation.
-
Catalytic Hydrogenation (e.g., H2/Pd/C): A clean and effective method, often providing high yields. However, it requires specialized equipment for handling hydrogen gas.
-
Sodium Borohydride (NaBH4): A common and inexpensive reducing agent, but it can also reduce the starting ketone. A patent for a related compound reported a yield of 95% using NaBH4.
For optimal results, it is recommended to perform small-scale trials to determine the best reducing agent and conditions for your specific setup.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the starting materials (benzylacetone) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including starting materials, intermediates, product, and any side products.
Q4: What are the key safety precautions to consider during this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their Safety Data Sheets (SDS).
-
Reducing agents like sodium borohydride and sodium cyanoborohydride can release flammable hydrogen gas upon contact with acidic solutions or water. Quench reactions carefully.
-
If using catalytic hydrogenation, ensure proper training and equipment for handling hydrogen gas under pressure.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
Materials:
-
Benzylacetone
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve benzylacetone (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding an aqueous solution of NaOH until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reported Yields for Similar Amination Reactions
| Method | Starting Material | Amine Source | Reducing Agent/Catalyst | Yield | Reference |
| Reductive Amination | N-methyl-N-ethoxycarbonyl-3-phenyl-3-carbonyl-propylamine | - | NaBH4 | 95.0% | Patent CN100430376C[1] |
| Reduction of Azide | (S)-1-methyl-3-phenylpropylazide | - | 10% Palladium-on-charcoal | 70% | Acta Chemica Scandinavica 47: 1050-1052 |
| Biocatalytic Amination | Benzylacetone | ω-transaminases | - | >99% | ChemicalBook |
Note: The yields reported are for related or specific enantioselective syntheses and may not be directly comparable to a standard racemic synthesis via reductive amination of benzylacetone.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via reductive amination.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Challenges in 1-Methyl-3-phenylpropylamine Chiral Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of 1-Methyl-3-phenylpropylamine.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during the diastereomeric salt crystallization process.
Q1: My diastereomeric salt is not crystallizing, or it is "oiling out." What should I do?
A: This is a common problem often related to solubility, supersaturation, or temperature. "Oiling out" occurs when the solute separates as a liquid instead of a solid crystalline phase.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will have a significant difference in solubility between the two diastereomeric salts. If your salt is not crystallizing, the solution may be too dilute. If it is oiling out, the solution may be too concentrated, or the solvent may be too nonpolar. A systematic screening of solvents with varying polarities (e.g., ethanol (B145695), isopropanol, acetone, ethyl acetate (B1210297), or mixtures thereof) is recommended.
-
Concentration Adjustment:
-
No Crystals: Your solution may be undersaturated. Try to slowly evaporate the solvent to increase the concentration and achieve supersaturation.
-
Oiling Out: Your solution is likely oversaturated. Dilute the solution with more solvent, heat to dissolve the oil, and then allow it to cool very slowly.
-
-
Temperature Control: A slow, controlled cooling process is crucial for forming high-quality crystals. "Crash cooling" can lead to oiling out or the co-precipitation of the undesired diastereomer. Implement a gradual cooling ramp (e.g., allow the solution to cool to room temperature naturally before transferring to a refrigerator or ice bath).
-
Induce Crystallization: If the solution remains clear even when supersaturated, you can try to induce crystallization by:
-
Scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.
-
Adding a "seed crystal" of the desired diastereomeric salt, if available.
-
-
Anti-Solvent Addition: Introducing an "anti-solvent" (a solvent in which the diastereomeric salts are less soluble) can induce precipitation. This should be done very slowly and with vigorous stirring to avoid localized high supersaturation, which can cause oiling out.
Q2: The yield of my desired diastereomeric salt is very low. How can I improve it?
A: Low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for a solvent that further decreases the solubility of your target salt. Experiment with lower final crystallization temperatures to maximize precipitation.
-
Increase Concentration: As with the issue of no crystallization, a higher initial concentration may be needed, but be mindful of the risk of oiling out.
-
Adjust Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is common, using 0.5 equivalents of the resolving agent can sometimes be more effective. This changes the system to a separation between one diastereomeric salt and the free, unreacted enantiomer of the amine.
-
Recycle the Mother Liquor: The unwanted enantiomer that remains in the mother liquor can often be racemized and recycled back into the resolution process. This can significantly increase the overall yield beyond the theoretical 50% maximum for a single resolution step.
Q3: The enantiomeric excess (e.e.) of my resolved amine is low. What is the cause and how can I increase it?
A: Low enantiomeric excess is typically due to the co-precipitation of the more soluble, undesired diastereomer.
Troubleshooting Steps:
-
Recrystallization: This is the most common method to improve enantiomeric purity. Each recrystallization step will further enrich the less soluble diastereomer, leading to a higher e.e. in the final product.
-
Slower Crystallization Rate: Rapid crystallization can trap the undesired diastereomer in the crystal lattice. Employ a slower, more controlled cooling profile.
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold fresh solvent to remove any residual mother liquor, which contains the dissolved undesired diastereomer.
-
Re-evaluate Solvent Choice: The solubility difference between the two diastereomers may be insufficient in your current solvent. A different solvent could provide better selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound?
A: The most prevalent and industrially scalable method is diastereomeric salt crystallization . This involves reacting the racemic amine with a chiral resolving agent (an optically active acid) to form two diastereomeric salts with different physical properties, allowing for their separation by fractional crystallization.[1] Another method is enzymatic kinetic resolution , which uses an enzyme to selectively react with one enantiomer, leaving the other unreacted.[2]
Q2: Which chiral resolving agents are typically used for this compound and similar amines?
A: Common resolving agents for primary amines like this compound are optically active acids. These include:
-
D(-)-Mandelic Acid [1]
-
L(+)-Tartaric Acid
-
N-Acyl-amino acids , such as N-benzoylphenylglycine or N-formylphenylglycine.[1]
The choice of resolving agent is crucial and often needs to be determined empirically for optimal results.
Q3: How can I liberate the free amine from the purified diastereomeric salt?
A: After isolating the desired diastereomeric salt, the enantiomerically enriched amine can be recovered by a simple acid-base workup.
-
Suspend the diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add a base (e.g., 1M NaOH solution) dropwise with stirring until the aqueous layer is basic (pH > 10). This neutralizes the resolving agent and liberates the free amine.
-
Separate the organic layer, which now contains the free amine. The aqueous layer can be further extracted with the organic solvent to maximize recovery.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Q4: How do I determine the enantiomeric excess (e.e.) of my resolved amine?
A: The most reliable method for determining the e.e. is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) . This requires a chiral stationary phase that can separate the two enantiomers. The e.e. is calculated from the relative peak areas of the two enantiomers. For GC analysis, the amine may need to be derivatized first (e.g., with trifluoroacetic anhydride).
Q5: Is it possible to achieve a yield greater than 50% for the desired enantiomer?
A: Yes, while a single classical resolution has a theoretical maximum yield of 50% for one enantiomer, the overall yield can be increased to nearly 100% by implementing a racemization and recycling process for the unwanted enantiomer from the mother liquor. This makes the process more economical and sustainable, especially on an industrial scale.
Section 3: Data Presentation
The following table summarizes resolution data for amines structurally similar to this compound, providing a predictive guide for selecting a starting point for optimization.
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (1st cycle), 91 (2nd cycle) |
Note: This data is for structurally analogous amines and should be used as a guideline. Optimal conditions for this compound may vary.
Section 4: Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a selected hot solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., D(-)-mandelic acid, 0.5 - 1.0 equivalent) in the same hot solvent.
-
Mixing: Slowly add the resolving agent solution to the amine solution with constant stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once crystallization begins, continue to cool the mixture (e.g., in a 4°C refrigerator) to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
-
Analysis (Optional): A small sample of the salt can be treated with a base to liberate the amine, which can then be analyzed by chiral HPLC to determine the diastereomeric excess and, consequently, the enantiomeric excess.
-
Recrystallization (Optional): To improve enantiomeric purity, the dried salt can be redissolved in a minimal amount of the hot solvent and recrystallized as described in step 3.
Protocol 2: Liberation of Free Amine from Diastereomeric Salt
-
Dissolution: Suspend the dried, purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).
-
Basification: While stirring vigorously, add a 1M NaOH solution dropwise until the pH of the aqueous layer is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 3: Analytical Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). A small amount of an amine additive (e.g., diethylamine, ~0.1%) is often required to obtain sharp peaks for basic analytes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 or 254 nm.
-
Sample Preparation: Dissolve a small amount of the amine sample (~1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Section 5: Visualizations
Caption: General workflow for the chiral resolution of this compound via diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting common issues in diastereomeric salt crystallization.
References
Technical Support Center: Synthesis of 1-Methyl-3-phenylpropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 1-Methyl-3-phenylpropylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired primary amine and formation of significant amounts of secondary and/or tertiary amine byproducts in Reductive Amination. | Over-alkylation is a common side reaction where the newly formed primary amine is more nucleophilic than ammonia (B1221849) and reacts further with the starting carbonyl compound.[1][2] This is particularly problematic with reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) which can also reduce the starting ketone.[1] | 1. Choice of Reducing Agent: Employ a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1] These reagents are more effective at reducing the intermediate imine/iminium ion than the starting ketone.[1] 2. Stoichiometry Control: Use a large excess of ammonia relative to the benzylacetone (B32356). This statistically favors the reaction of the ketone with ammonia over the newly formed primary amine.[2] 3. Stepwise Procedure: First, form the imine by reacting benzylacetone with ammonia, and then introduce the reducing agent in a separate step. This can be particularly effective when using a less selective reducing agent like NaBH₄.[1] |
| Formation of N-formyl byproduct in the Leuckart Reaction. | The Leuckart reaction proceeds through an N-formyl amide intermediate. Incomplete hydrolysis of this intermediate will result in its presence as a byproduct in the final product.[3] | Ensure Complete Hydrolysis: After the initial reaction with ammonium (B1175870) formate (B1220265) or formamide (B127407), ensure complete hydrolysis of the N-formyl intermediate by refluxing with a strong acid, such as concentrated hydrochloric acid, for a sufficient duration. |
| Low overall yield in the Leuckart Reaction. | The Leuckart reaction requires high temperatures (typically 120-165°C), which can lead to the formation of resinous byproducts and decomposition.[3] The use of formamide alone can also result in lower yields compared to ammonium formate.[3] | 1. Optimize Reaction Temperature: Carefully control the reaction temperature to the minimum required for the reaction to proceed to minimize thermal decomposition and resin formation. 2. Choice of Reagent: Use ammonium formate, as it generally provides better yields than formamide alone. The addition of formic acid to formamide can also improve yields.[3] |
| Formation of a secondary amine byproduct during the reduction of benzylacetone oxime. | Under neutral or basic conditions, the hydrogenation of the oxime can proceed through an intermediate imine. This imine can then react with the already formed primary amine to produce a secondary amine byproduct. | Acidic Conditions: Perform the reduction of the oxime under acidic conditions. The presence of an acid can alter the reaction pathway, favoring the direct reduction of the oxime to the primary amine and suppressing the formation of the imine intermediate. |
| Incomplete reaction or low conversion of the starting material. | Insufficiently reactive reagents, non-optimal reaction temperature, or inadequate reaction time can lead to incomplete conversion. | 1. Verify Reagent Quality: Ensure that all reagents, especially the reducing agent, are of high quality and have not degraded. 2. Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes are:
-
Reductive Amination of Benzylacetone (4-phenyl-2-butanone): This is a one-pot reaction involving the condensation of benzylacetone with ammonia to form an imine, which is then reduced in situ to the desired primary amine.
-
The Leuckart Reaction: This method involves heating benzylacetone with ammonium formate or formamide, which act as both the nitrogen source and the reducing agent.[3]
-
Reduction of Benzylacetone Oxime: This is a two-step process where benzylacetone is first converted to its oxime derivative, which is then reduced to the primary amine using a suitable reducing agent.
Q2: What is over-alkylation and how can I prevent it?
A2: Over-alkylation is the further reaction of the desired primary amine product with the starting carbonyl compound to form secondary and tertiary amines.[1][2] This occurs because the primary amine product is often more nucleophilic than the initial ammonia. To prevent this, you can use a large excess of ammonia, employ a milder reducing agent that selectively reduces the imine, or perform the reaction in a stepwise manner by first forming the imine and then adding the reducing agent.[1][2]
Q3: Which reducing agent is best for the reductive amination of benzylacetone?
A3: For reductive amination, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄).[1] They are milder and more selective for the reduction of the intermediate imine over the starting ketone, which helps to minimize side reactions, including the reduction of benzylacetone to the corresponding alcohol and over-alkylation.[1]
Q4: My Leuckart reaction is producing a lot of tar-like material. What can I do?
A4: Tar formation in the Leuckart reaction is often due to the high reaction temperatures required.[3] To minimize this, ensure precise temperature control and avoid overheating. Using ammonium formate instead of just formamide may allow for slightly lower reaction temperatures and better yields.[3]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (benzylacetone) and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the desired product and any byproducts.
Experimental Protocols
Reductive Amination of Benzylacetone with Sodium Cyanoborohydride
Objective: To synthesize this compound via reductive amination while minimizing over-alkylation.
Materials:
-
Benzylacetone (4-phenyl-2-butanone)
-
Ammonium acetate (B1210297)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylacetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess reducing agent.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Leuckart Reaction of Benzylacetone
Objective: To synthesize this compound using the Leuckart reaction.
Materials:
-
Benzylacetone (4-phenyl-2-butanone)
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add benzylacetone (1 equivalent) and ammonium formate (5-7 equivalents).
-
Heat the mixture to 160-165°C and maintain this temperature for 4-6 hours. Carbon dioxide will be evolved during the reaction.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and reflux the mixture for 8-12 hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the mixture and make it strongly basic with a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Synthesis and Reduction of Benzylacetone Oxime
Objective: To synthesize this compound in a two-step process via an oxime intermediate.
Step 1: Synthesis of Benzylacetone Oxime
-
Dissolve hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.
-
Add a solution of benzylacetone (1 equivalent) in ethanol.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain benzylacetone oxime.
Step 2: Reduction of Benzylacetone Oxime
-
In a round-bottom flask, suspend the benzylacetone oxime (1 equivalent) in a suitable solvent such as ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst like nickel(II) chloride, or perform catalytic hydrogenation with H₂ gas and a palladium catalyst.
-
Follow the specific procedure for the chosen reducing system, which may involve controlling temperature and pressure.
-
After the reaction is complete, work up the reaction mixture according to the reducing agent used. This typically involves quenching the excess reducing agent, adjusting the pH, and extracting the product.
-
Purify the final product by distillation or chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of Benzylacetone
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Side Reactions |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Reduction of the starting ketone, over-alkylation to secondary/tertiary amines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines over ketones, effective at mildly acidic pH.[1] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Highly selective for imines over ketones, non-toxic byproducts.[1] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | "Green" reducing agent, high yields possible. | May require specialized high-pressure equipment. |
Visualizations
Caption: Main and side reaction pathways in the reductive amination of benzylacetone.
Caption: Experimental workflow for the Leuckart reaction highlighting the formation of the N-formyl byproduct.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Optimizing temperature for 1-Methyl-3-phenylpropylamine distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the distillation of 1-Methyl-3-phenylpropylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for this compound?
A1: Due to its high boiling point and susceptibility to oxidation and decomposition at elevated temperatures, vacuum distillation is the recommended method for purifying this compound.[1][2] Distillation under reduced pressure allows the compound to boil at a significantly lower temperature, minimizing thermal degradation and the formation of colored impurities.[1][3] It is also advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5]
Q2: My this compound has turned yellow/brown. Can I still purify it by distillation?
A2: Yes, discoloration to a yellow or brown hue is often a sign of oxidation.[6] Vacuum distillation is an effective method for removing these non-volatile colored impurities and obtaining a colorless product.[3][6] For successful purification, it is crucial to use a vacuum to lower the boiling temperature and an inert atmosphere to prevent further oxidation during the process.[5]
Q3: I am observing bumping or unstable boiling during the vacuum distillation. What could be the cause and how can I fix it?
A3: Bumping is a common issue in vacuum distillation, especially with viscous liquids or when heating is not uniform. Several factors can contribute to this:
-
Inadequate agitation: Ensure smooth and continuous stirring using a magnetic stir bar. Boiling stones are not effective under vacuum as the trapped air is quickly removed.[7]
-
Heating rate: A high heating rate can cause superheating and violent boiling. Increase the temperature of the heating mantle gradually.
-
System leaks: Fluctuations in pressure due to leaks in the distillation setup can lead to unstable boiling. Ensure all glass joints are properly sealed and greased.[7]
Q4: At what temperature should I expect my this compound to distill under vacuum?
A4: The boiling point of this compound is dependent on the pressure within the distillation apparatus. While its atmospheric boiling point is in the range of 228-232 °C, under vacuum, this temperature will be significantly lower.[8][9] For precise temperature control, it is essential to have an accurate manometer to measure the pressure. Please refer to the data table below for estimated boiling points at various pressures.
Data Presentation
The following table summarizes the key physical properties of this compound, including its atmospheric boiling point and vapor pressure at a given temperature.
| Property | Value | Reference(s) |
| Boiling Point (Atmospheric Pressure) | 228-232 °C | [8][9] |
| Vapor Pressure | 0.107 mmHg at 25 °C | [8][10] |
| Density | 0.922 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.514 | [9] |
Note: The vapor pressure value can be used with the Clausius-Clapeyron equation to estimate the boiling point at different vacuum pressures. For practical laboratory work, a nomograph is often used for a quick estimation.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Manometer
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Vacuum grease
-
Keck clips
Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Use a round-bottom flask of an appropriate size (the amine should fill it to no more than two-thirds capacity).
-
Add a magnetic stir bar to the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.[7]
-
Use Keck clips to secure all joints.
-
-
Inert Atmosphere:
-
Flush the entire system with an inert gas (nitrogen or argon) for several minutes. This is crucial to remove air and prevent oxidation of the amine.[5]
-
-
Applying Vacuum:
-
Start the magnetic stirrer.
-
Slowly and carefully open the system to the vacuum source. The pressure should gradually decrease.
-
Monitor the pressure using a manometer.
-
-
Heating:
-
Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.
-
Increase the temperature gradually to avoid bumping and to allow for a smooth distillation.
-
-
Distillation and Collection:
-
The this compound will begin to boil and condense in the condenser.
-
Collect the fraction that distills at a constant temperature for the given pressure. Discard any initial lower-boiling fractions (forerun).
-
Monitor the temperature and pressure throughout the distillation to ensure a pure fraction is collected.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by introducing the inert gas. Do not introduce air into the hot apparatus.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and store the purified this compound under an inert atmosphere in a tightly sealed container.
-
Mandatory Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: A troubleshooting guide for common vacuum distillation problems.
References
- 1. This compound CAS#: 22148-77-2 [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pure.rug.nl [pure.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 9. 1-メチル-3-フェニルプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Purification of Crude 1-Methyl-3-phenylpropylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-Methyl-3-phenylpropylamine (B141231).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound include:
-
Fractional Distillation: Effective for separating the amine from non-volatile impurities or solvents with significantly different boiling points.
-
Diastereomeric Salt Crystallization: This is the most common method for resolving the racemic mixture into its individual enantiomers. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1][2][3]
-
Column Chromatography: Useful for removing polar or non-polar impurities, though it can be challenging with basic amines on standard silica (B1680970) gel.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can originate from the synthesis process and may include:
-
Unreacted starting materials, such as 4-phenyl-2-butanone.
-
Byproducts from the reductive amination process.
-
The undesired enantiomer if the synthesis is not stereospecific.
-
Solvent residues from the reaction or workup.
Q3: How can I resolve the enantiomers of this compound?
A3: The most effective method is through diastereomeric salt crystallization. This involves reacting the racemic amine with an enantiomerically pure chiral acid. Common resolving agents for amines include:
-
Tartaric acid and its derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid).[4]
-
N-formyl-L-phenylalanine has also been specifically reported for the resolution of this compound.[1]
The choice of resolving agent and solvent is crucial and often requires experimental screening to find the optimal conditions for selective crystallization of one diastereomer.[6]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery/Yield | - Distillation temperature is too high, causing decomposition.- Inefficient fractionating column.- Leaks in the distillation apparatus. | - Use vacuum distillation to lower the boiling point.- Ensure the fractionating column is appropriate for the boiling point difference of the components.- Check all joints and connections for a proper seal. |
| Product is Contaminated | - Inefficient separation.- Bumping of the liquid.- Distillation rate is too fast. | - Use a more efficient fractionating column (e.g., Vigreux or packed column).- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Reduce the heating rate to allow for proper equilibration on the column plates. |
| Discoloration of Product | - Thermal decomposition.- Oxidation of the amine. | - Use vacuum distillation.- Perform the distillation under an inert atmosphere (e.g., Nitrogen or Argon). |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is too dilute (not supersaturated).- Incorrect solvent system.- Inhibition by impurities. | - Concentrate the solution by evaporating some of the solvent.- Add an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to induce precipitation.[6]- Scratch the inside of the flask with a glass rod or add seed crystals.[7]- Perform a pre-purification step (e.g., a quick filtration through a silica plug) to remove gross impurities. |
| "Oiling Out" of the Product | - The melting point of the salt is lower than the crystallization temperature.- The solution is too concentrated (high supersaturation).- Significant impurities are present.[8][9] | - Use a more dilute solution or add more of the primary solvent.[7][9]- Employ a slower cooling rate.- Change the solvent system to one with a lower boiling point.[7]- Ensure proper agitation.[6] |
| Low Diastereomeric Excess (d.e.) | - Poor selectivity of the resolving agent/solvent combination.- Co-precipitation of the more soluble diastereomer. | - Screen different chiral resolving agents and solvent systems.[6]- Perform one or more recrystallizations of the obtained diastereomeric salt.[10]- Adjust the stoichiometry of the resolving agent; sometimes using 0.5 equivalents can be more effective.[6] |
| Low Yield of Desired Salt | - The desired diastereomeric salt is too soluble in the chosen solvent.- Crystallization was stopped prematurely. | - Optimize the solvent system to minimize the solubility of the target salt.- Experiment with lower final crystallization temperatures.- Allow for a longer crystallization time.- Consider racemizing and recycling the unwanted enantiomer from the mother liquor.[6][11] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing/Broadening | - Strong interaction of the basic amine with the acidic silica gel. | - Add a small amount of a volatile amine (e.g., triethylamine (B128534), typically 0.1-1%) to the eluent to neutralize the acidic sites on the silica.- Use a different stationary phase, such as alumina (B75360) or amine-functionalized silica. |
| Poor Separation of Compound from Impurities | - Incorrect eluent system. | - Perform a systematic screening of different solvent systems with varying polarities.- Consider using a gradient elution. |
| Irreversible Adsorption of Product on the Column | - Highly basic nature of the amine leading to strong binding to silica. | - Use a less acidic stationary phase like alumina.- Pre-treat the silica gel with a solution of triethylamine in the eluent before loading the sample. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently. The vapor will rise through the fractionating column. The temperature should be monitored closely. Collect the fraction that distills at the boiling point of this compound (approximately 228-232 °C at atmospheric pressure).[10][12] For heat-sensitive compounds, vacuum distillation is recommended.
-
Collection: Collect the purified liquid in a clean, dry receiving flask.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol).[1] In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid or N-formyl-L-phenylalanine) in the same solvent, with gentle heating if necessary.[1][13]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, cool the solution further in an ice bath.[13]
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[13]
-
Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Adjust the pH with a base (e.g., NaOH solution) to deprotonate the amine and break the salt.[13]
-
Extraction and Final Purification: Extract the liberated free amine into the organic layer. Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The resulting enantiomerically enriched amine can be further purified by distillation if necessary.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC).[13]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 149.23 g/mol | [14][15][16] |
| Boiling Point | 228-232 °C (at 760 mmHg) | [10][12] |
| Density | ~0.922 g/mL at 25 °C | [10][12] |
| Appearance | Colorless to pale yellow liquid | [17] |
| Water Solubility | Limited | [17] |
| Organic Solvent Solubility | Soluble in common organic solvents | [17] |
Visualizations
References
- 1. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. This compound CAS#: 22148-77-2 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 15. chemscene.com [chemscene.com]
- 16. GSRS [precision.fda.gov]
- 17. Page loading... [guidechem.com]
Stability issues of 1-Methyl-3-phenylpropylamine in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Methyl-3-phenylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[1] For long-term stability, storage at temperatures between 2°C and 8°C is advised.[1][2]
Q2: What are the potential signs of degradation of this compound?
A2: At room temperature, this compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Signs of degradation may include a change in color (darkening), the formation of precipitates, or a significant change in the odor. If any of these are observed, the purity of the compound should be re-assessed using appropriate analytical methods before use.
Q3: What are the main factors that can cause the degradation of this compound?
A3: The main factors that can contribute to the degradation of this compound include:
-
Oxidation: As a primary amine, it is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[1]
-
Light: Exposure to light can provide the energy for photolytic degradation.[3]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]
-
pH: Amines can be unstable in acidic media.[5]
-
Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous reactions and degradation.[6]
Q4: How can I assess the stability of my this compound sample?
A4: The stability of your sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] These methods can separate the intact compound from any potential degradation products, allowing for the quantification of purity over time under various storage conditions. A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to guide researchers in their own stability studies, as specific public data for this compound is limited.
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 2-8°C | 0 Months | 99.8 | 0.2 | Colorless Liquid |
| 6 Months | 99.7 | 0.3 | Colorless Liquid | |
| 12 Months | 99.5 | 0.5 | Colorless Liquid | |
| 24 Months | 99.2 | 0.8 | Colorless Liquid | |
| 25°C / 60% RH | 0 Months | 99.8 | 0.2 | Colorless Liquid |
| 3 Months | 99.1 | 0.9 | Pale Yellow Liquid | |
| 6 Months | 98.5 | 1.5 | Pale Yellow Liquid | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.2 | Colorless Liquid |
| 1 Month | 97.2 | 2.8 | Yellow Liquid | |
| 3 Months | 95.0 | 5.0 | Yellow Liquid, small precipitate | |
| 6 Months | 92.1 | 7.9 | Dark Yellow Liquid, precipitate | |
| Photostability (ICH Q1B) | 0 Hours | 99.8 | 0.2 | Colorless Liquid |
| 1.2 million lux hours | 98.9 | 1.1 | Pale Yellow Liquid | |
| 200 watt hours/m² | 99.0 | 1.0 | Pale Yellow Liquid |
RH = Relative Humidity
Experimental Protocols
Protocol for a Forced Degradation and Stability Study of this compound
This protocol outlines the steps for conducting a forced degradation and stability study to understand the degradation pathways and establish a stability profile for this compound.
1. Materials and Equipment:
-
This compound sample
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Validated stability-indicating analytical column
-
pH meter
-
Forced degradation reaction vessels
-
Controlled environment stability chambers
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
High-purity solvents and reagents
2. Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[4][8]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid or liquid compound to dry heat (e.g., 70°C) for an extended period.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Stability Study Protocol: A long-term stability study should be conducted on at least three primary batches of the substance.[3]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed in accelerated studies).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, the samples should be analyzed for:
-
Appearance (color, clarity, presence of particulates)
-
Assay (potency of this compound)
-
Purity (quantification of individual and total impurities/degradation products)
-
4. Data Analysis: The data from the stability studies should be evaluated to determine the shelf-life and recommended storage conditions. Any significant trends in the data should be investigated.
Visualizations
Caption: Key storage and degradation factors for this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting guide for stability issues.
References
- 1. editverse.com [editverse.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. japsonline.com [japsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Methyl-3-phenylpropylamine and Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Methyl-3-phenylpropylamine (B141231) and the well-characterized trace amine, phenethylamine (B48288). While extensive research has elucidated the pharmacological profile of phenethylamine, it is crucial to note that publicly available experimental data on the specific biological activities of this compound is scarce. This document summarizes the existing knowledge for both compounds, highlighting the significant data gap for this compound and suggesting potential areas for future investigation based on structural similarities.
Physicochemical Properties
A foundational comparison begins with the fundamental physicochemical properties of each molecule.
| Property | This compound | Phenethylamine |
| IUPAC Name | 4-phenylbutan-2-amine | 2-phenylethanamine |
| CAS Number | 22374-89-6 | 64-04-0 |
| Molecular Formula | C₁₀H₁₅N | C₈H₁₁N |
| Molecular Weight | 149.23 g/mol | 121.18 g/mol |
| Structure | Phenyl group attached to a butan-2-amine moiety | Phenyl group attached to an ethanamine moiety |
Biological Activity Comparison
Phenethylamine: A Well-Characterized Neuromodulator
Phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator[[“]][2]. Its biological activities are multifaceted, involving interactions with several key protein targets that regulate monoaminergic neurotransmission.
| Target/Activity | Key Findings for Phenethylamine |
| Trace Amine-Associated Receptor 1 (TAAR1) | A potent agonist at human TAAR1[3]. Activation of TAAR1 by phenethylamine leads to the modulation of monoamine transporter function[4]. |
| Monoamine Transporters | Phenethylamine inhibits the uptake and induces the efflux of dopamine, norepinephrine, and serotonin (B10506) through a TAAR1-dependent mechanism[4][[“]]. |
| Monoamine Oxidase (MAO) | Rapidly metabolized by monoamine oxidase, particularly MAO-B[3]. This rapid degradation results in a short biological half-life unless co-administered with an MAO inhibitor[3][6][7]. |
| Adrenergic Receptors | Generally considered inactive as a direct agonist at α- and β-adrenergic receptors[3]. However, it can displace ligands for α1- and α2-adrenoceptors at micromolar concentrations and can cause indirect sympathomimetic effects by releasing norepinephrine[8][9]. |
This compound: An Uncharacterized Profile
In stark contrast to phenethylamine, there is a significant lack of published, peer-reviewed experimental data detailing the biological activity of this compound. Information is primarily limited to its use as a chemical intermediate in the synthesis of other compounds, including the antihypertensive drug labetalol[10].
Some commercial suppliers suggest that this compound may possess antihypertensive properties through interactions with alpha and beta-adrenergic receptors[11]. However, these claims are not substantiated by publicly available binding affinity or functional assay data. Its structural similarity to phenethylamine and other monoamine oxidase substrates suggests it may also be a substrate for MAO, but this has not been experimentally verified[4]. Due to the absence of concrete data, any discussion of its biological activity remains speculative.
Signaling and Experimental Workflows
To facilitate further research into these compounds, the following diagrams illustrate the known signaling pathway for phenethylamine and generalized workflows for key experimental assays.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of a test compound to a specific receptor, such as adrenergic receptors.
1. Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]prazosin for α1-adrenergic receptors).
-
Test compound (this compound or phenethylamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation[12]. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound[12]. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes)[12].
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer[12].
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Activity Assay
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂).
1. Materials:
-
Source of MAO enzyme (e.g., recombinant human MAO-A/MAO-B, tissue homogenates).
-
Test compound (this compound or phenethylamine).
-
MAO substrate (e.g., p-tyramine).
-
Horseradish peroxidase (HRP).
-
Fluorometric probe (e.g., Amplex Red).
-
Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline (B1681611) or pargyline)[13][14].
-
Assay buffer.
-
96-well black microplate.
2. Procedure:
-
Sample Preparation: Prepare dilutions of the test compound. If measuring specific isoform activity, pre-incubate the enzyme source with a selective inhibitor (e.g., clorgyline to measure MAO-B activity)[13].
-
Reaction Setup: In a 96-well plate, add the MAO enzyme source and the test compound at various concentrations.
-
Initiate Reaction: Add the master reaction mix containing the MAO substrate, HRP, and the fluorometric probe to all wells to start the reaction[13].
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation / ~590 nm emission) in a kinetic mode over a period of time (e.g., 30-60 minutes)[8].
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve). Calculate the percent inhibition of MAO activity at each concentration of the test compound. Determine the IC₅₀ value from the concentration-response curve.
Conclusion and Future Directions
This guide consolidates the current understanding of the biological activities of phenethylamine and highlights the significant knowledge gap concerning this compound. Phenethylamine is a known TAAR1 agonist that modulates monoamine transporter function and is rapidly metabolized by MAO. In contrast, the pharmacological profile of this compound remains largely uncharacterized, with its potential effects on adrenergic receptors and other CNS targets being purely speculative at this time.
For researchers and drug development professionals, this presents a clear opportunity. The structural similarity of this compound to other bioactive molecules warrants a systematic investigation of its pharmacological properties. Future research should prioritize:
-
In vitro receptor and transporter screening: Determining the binding affinities and functional activities of this compound at a broad range of CNS targets, including monoamine transporters, TAAR1, and adrenergic receptors.
-
Enzyme inhibition assays: Quantifying its inhibitory potential against MAO-A and MAO-B.
-
In vivo studies: Assessing its pharmacokinetic profile and its effects on behavior and physiological parameters in animal models.
The experimental protocols and workflows provided in this guide offer a starting point for such investigations, which are essential to either substantiate the anecdotal claims surrounding this compound or to definitively characterize it as a synthetic intermediate with limited direct biological activity.
References
- 1. consensus.app [consensus.app]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. go.drugbank.com [go.drugbank.com]
- 7. N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 [benchchem.com]
- 8. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly synthesized noradrenaline mediates the alpha 2-adrenoceptor inhibition of [3H]5-hydroxytryptamine release induced by beta-phenylethylamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements [mdpi.com]
- 14. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]
A Comparative Guide to 1-Methyl-3-phenylpropylamine and Other Phenylalkylamines in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methyl-3-phenylpropylamine and other prominent phenylalkylamines, focusing on their applications and pharmacological profiles in a research context. The information presented is intended to assist researchers in understanding the nuanced differences between these compounds and to facilitate the selection of appropriate molecules for investigation.
Introduction to Phenylalkylamines
Phenylalkylamines are a broad class of organic compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This structural motif is the foundation for a wide array of neuroactive compounds, including endogenous neurotransmitters, prescription medications, and research chemicals. Variations in the alkyl chain length, substitution on the phenyl ring, and modifications to the amino group give rise to a diverse range of pharmacological activities. This guide will focus on this compound in comparison to other key phenylalkylamines such as phenethylamine (B48288) and amphetamine.
This compound: An Overview
This compound, also known as 4-phenylbutan-2-amine, is a primary amine that has been explored in medicinal chemistry for the development of central nervous system agents due to its structural similarity to known neurotransmitter analogs.[1] It is primarily a synthetic compound and has been identified as a metabolite of the antihypertensive drug labetalol (B1674207). Some information from commercial suppliers suggests it may have antihypertensive properties itself, with the (+)-enantiomer reportedly binding to alpha-adrenergic receptors and blocking beta-adrenergic receptors.[2]
Comparative Pharmacological Data
Direct comparative studies detailing the quantitative pharmacological data for this compound against other phenylalkylamines are limited in publicly available research. However, by examining the structure-activity relationships of the broader phenylalkylamine class, we can infer its potential activity profile. Phenylalkylamines are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
Table 1: Comparative Activity of Selected Phenylalkylamines at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Primary Mechanism |
| d-Amphetamine | ~24.8 | ~5.2 | ~3330 | Releaser/Reuptake Inhibitor |
| Phenethylamine | ~310 | ~42 | ~>10,000 | Releaser |
| This compound | Data Not Available | Data Not Available | Data Not Available | Putative Adrenergic Receptor Modulator |
Note: The data for d-Amphetamine and Phenethylamine are compiled from various sources and should be considered approximate, as values can vary depending on the experimental conditions. Data for this compound is not currently available in the public domain.
Structure-Activity Relationships and Inferred Activity
The pharmacological activity of phenylalkylamines is highly dependent on their structure:
-
α-Methylation: The presence of a methyl group on the carbon alpha to the amine group, as seen in amphetamine, generally increases resistance to metabolism by monoamine oxidase (MAO) and enhances central nervous system stimulant properties. This compound possesses an α-methyl group, suggesting it may have a longer duration of action compared to its non-methylated analog, 3-phenylpropylamine.
-
N-Methylation: Methylation of the amino group can also influence activity. For instance, methamphetamine (N-methylamphetamine) exhibits a different pharmacological profile compared to amphetamine.
-
Alkyl Chain Length: The length of the alkyl chain separating the phenyl ring and the amino group is a critical determinant of activity. Phenethylamines (two-carbon chain) are the parent compounds for many stimulants. The propyl chain in this compound distinguishes it from the more extensively studied phenethylamines.
Given its structural features and its known association with the adrenergic system as a metabolite of labetalol, it is plausible that this compound's primary activity may be centered on adrenergic receptors rather than being a potent monoamine transporter ligand like amphetamine.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data. Below are generalized protocols for key experiments used to characterize phenylalkylamines.
Radioligand Binding Assays for Monoamine Transporters
This in vitro assay measures the affinity of a compound for a specific transporter protein.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other phenylalkylamines for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant dopamine, norepinephrine, or serotonin transporter.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compounds: this compound, amphetamine, phenethylamine, etc.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Monoamine Uptake Inhibition Assays
This functional assay measures the ability of a compound to inhibit the transport of monoamines into cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other phenylalkylamines for the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test compounds.
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value from the concentration-response curve.
Signaling Pathways
The interaction of phenylalkylamines with monoamine transporters and adrenergic receptors can trigger complex downstream signaling cascades.
Conclusion
This compound represents an interesting but understudied member of the phenylalkylamine family. Its structural characteristics, including an α-methyl group and a propyl chain, differentiate it from more well-known compounds like amphetamine and phenethylamine. While direct comparative data on its interaction with monoamine transporters is lacking, its identity as a metabolite of labetalol and preliminary information suggest a potential role as a modulator of adrenergic receptors. Further research employing standardized experimental protocols, such as those outlined in this guide, is necessary to fully elucidate its pharmacological profile and to determine its potential as a research tool or therapeutic lead. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to build a more complete understanding of this and other novel phenylalkylamines.
References
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of 1-Methyl-3-phenylpropylamine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the synthesis and development of safe and effective pharmaceuticals. 1-Methyl-3-phenylpropylamine, a key chiral intermediate, is no exception. This guide provides an objective comparison of various analytical techniques for determining its enantiomeric purity, supported by experimental data and detailed protocols to aid in method selection and implementation.
The separation and quantification of enantiomers, which are non-superimposable mirror images of a chiral molecule, are essential as they can exhibit distinct pharmacological and toxicological profiles. This guide delves into the most prevalent and effective methods for the enantiomeric purity analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Technique | Principle | Common Approach for this compound | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Derivatization (e.g., with N-trifluoroacetyl) followed by separation on a chiral column (e.g., cyclodextrin-based). | High resolution, speed, and sensitivity. | Requires derivatization for non-volatile analytes; potential for thermal degradation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their differential interactions with a chiral stationary phase (CSP) or through the formation of diastereomers with a chiral derivatizing agent (CDA). | Direct separation on polysaccharide-based or cyclodextrin-based CSPs. | Wide applicability, variety of stationary phases, and robust. | Can be time-consuming to develop methods; may require more solvent. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility in the presence of a chiral selector. | Use of modified cyclodextrins as chiral selectors in the background electrolyte. | High efficiency, low sample and reagent consumption, and rapid method development. | Lower sensitivity for UV detection compared to HPLC; only applicable to charged or chargeable analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of enantiomers by converting them into diastereomers using a chiral derivatizing agent, leading to distinct chemical shifts in the NMR spectrum. | Derivatization with Mosher's acid (MTPA) or other chiral reagents. | Provides structural information; no chromatographic separation needed. | Lower sensitivity, requires higher sample concentrations, and potential for incomplete derivatization. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC)
Gas chromatography stands out for its high resolving power in the analysis of volatile and thermally stable compounds. For this compound, derivatization is typically required to enhance its volatility and improve chromatographic behavior.
Experimental Protocol: Chiral GC-FID of N-TFA-1-Methyl-3-phenylpropylamine
-
Derivatization: The amine is derivatized with N-trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding N-trifluoroacetyl (N-TFA) derivative.
-
Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Oven Temperature: 130 °C (isothermal).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Carrier Gas: Helium at 30 psi.
This method provides a baseline separation of the enantiomers of N-TFA-1-Methyl-3-phenylpropylamine.
Diagram: GC Analysis Workflow
Caption: Workflow for the enantiomeric purity analysis of this compound by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations. The choice of the chiral stationary phase (CSP) is crucial for achieving successful resolution. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of chiral amines and their analogs.
Comparative Data for Structurally Similar Amphetamines on Polysaccharide-Based CSPs
While specific data for this compound is limited, data from the analysis of structurally similar amphetamines can provide valuable insights for method development.
| Compound | Column | Mobile Phase | Resolution (Rs) |
| Amphetamine | CHIRALPAK AD-H (4.6 x 250 mm, 5 µm) | CO2/Methanol (B129727) with 0.1% NH3(aq) | >1.5 |
| Methamphetamine | InfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm) | Methanol with 0.1% Acetic Acid and 0.02% Ammonium (B1175870) Hydroxide | >1.9[1] |
| Amphetamine | Astec CHIROBIOTIC V2 (15 cm x 4.6 mm, 5 µm) | Methanol:Water (95:5) with Acetic Acid and Ammonium Hydroxide (0.1:0.02) | Baseline separation[2] |
Experimental Protocol: Chiral HPLC-UV
-
Column: A polysaccharide-based CSP such as CHIRALPAK® AD-H or a cyclodextrin-based CSP like Astec® CHIROBIOTIC™ V2 is recommended.
-
Mobile Phase: A polar ionic mode is often effective for amines. A typical mobile phase consists of a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate) with a small amount of an amine modifier (e.g., diethylamine (B46881) or ammonium hydroxide) to improve peak shape. For example, Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
Diagram: HPLC Analysis Workflow
Caption: Workflow for the enantiomeric purity analysis of this compound by High-Performance Liquid Chromatography.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes. The enantioselective separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol: Chiral CE-UV
-
Chiral Selector: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, are effective for the separation of basic compounds like this compound.[3]
-
Background Electrolyte (BGE): A low pH buffer, such as a phosphate (B84403) buffer at pH 2.5, is often used to ensure the amine is protonated and positively charged.[3]
-
Capillary: A bare fused-silica capillary.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Detection: UV detection at a low wavelength (e.g., 200 nm).
A systematic screening approach using a set of different cyclodextrins at a low pH can rapidly identify suitable conditions for the separation of amine-containing enantiomers.[3]
Diagram: CE Analysis Workflow
References
- 1. agilent.com [agilent.com]
- 2. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 3. Systematic screening approach for chiral separations of basic compounds by capillary electrophoresis with modified cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Resolving Agents for 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Chiral Resolution
The enantiomers of 1-methyl-3-phenylpropylamine (B141231) are valuable chiral building blocks in the synthesis of pharmaceuticals. Obtaining the desired enantiomer in high purity is a critical step. This guide provides a comparative study of various resolving agents for racemic this compound, presenting experimental data, detailed protocols, and process workflows to aid in the selection of an optimal resolution strategy.
Performance Comparison of Resolving Agents
The choice of a resolving agent is crucial for an efficient resolution process. The following table summarizes the performance of several common resolving agents for this compound based on available experimental data.
| Resolving Agent | Enantiomer Preferentially Precipitated | Yield | Enantiomeric Excess (e.e.) | Solvent | Notes |
| N-Formyl-L-phenylalanine | (R) | 36.3% (overall) | 97.3% | Water | Yields the desired (R)-enantiomer in high purity.[1] |
| N-Methanesulfonyl-L-phenylalanine | (R) | 47.5% (of the salt) | Not specified | Acetone | Yield of the diastereomeric salt is reported.[1] |
| D(-)-Mandelic Acid | (S) | Not specified | Not specified | Ethanol | Preferentially precipitates the undesired (S)-enantiomer. The (R)-enantiomer remains in the mother liquor, making its purification difficult and low-yielding. |
| L-Tartaric Acid | (S) | Not specified | Not specified | Ethanol | Similar to D(-)-mandelic acid, it preferentially crystallizes the (S)-enantiomer.[1] |
| Enzymatic Resolution (Lipase) | Varies | Not specified | Not specified | Organic Solvents | A promising green alternative, but specific data for this substrate is limited. The enzyme selectively acylates one enantiomer, allowing for separation. |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are the experimental protocols for the key resolution methods discussed.
Resolution with N-Formyl-L-phenylalanine
This method is effective for obtaining the (R)-enantiomer of this compound.
1. Salt Formation:
-
To a suspension of 1.932 kg (10 moles) of N-formyl-L-phenylalanine in 12.66 liters of water, add 1.492 kg (10 moles) of racemic (R,S)-1-methyl-3-phenylpropylamine.
-
Heat the mixture to 60°C until a clear solution is obtained.
-
Allow the solution to cool slowly to initiate crystallization.
-
Further cool the suspension to 20°C and stir for 24 hours.
-
Filter the product and wash it with cold water.[1]
2. Recrystallization:
-
Recrystallize the obtained diastereomeric salt from water to enhance enantiomeric purity.
3. Liberation of the Free Amine:
-
Suspend the purified salt in water and adjust the pH to 12.5-13.0 with a sodium hydroxide (B78521) solution.
-
Extract the liberated (R)-1-methyl-3-phenylpropylamine with a suitable organic solvent (e.g., toluene).
-
Wash the combined organic phases with water and evaporate the solvent in vacuo.
-
Distill the oily residue to obtain the purified (R)-enantiomer.
Resolution with D(-)-Mandelic Acid or L-Tartaric Acid
These classical methods are known to preferentially yield the (S)-enantiomer.
General Procedure:
-
Dissolve the racemic this compound and an equimolar amount of the chiral resolving agent (D(-)-mandelic acid or L-tartaric acid) in hot ethanol.
-
Allow the solution to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration. These crystals will be enriched in the (S)-amine-(resolving agent) salt.
-
To liberate the free amine, treat the crystalline salt with a base (e.g., aqueous sodium hydroxide) and extract the amine with an organic solvent.
-
The (R)-enantiomer remains in the filtrate from the crystallization step and can be recovered, though its purification is often challenging.
Enzymatic Kinetic Resolution
This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic amine.
General Protocol:
-
Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, hexane).
-
Add an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Add the lipase enzyme (e.g., immobilized Candida antarctica lipase B).
-
Stir the mixture at a controlled temperature (e.g., 30-50°C) and monitor the reaction progress by chiral chromatography until approximately 50% conversion is achieved.
-
At this point, one enantiomer will be acylated while the other remains as the free amine.
-
Separate the enzyme by filtration.
-
The acylated enantiomer and the unreacted amine can then be separated by chromatography or extraction.
Process Workflows
Visualizing the experimental workflows can provide a clearer understanding of the processes.
References
A Comparative Analysis of the Biological Effects of 1-Methyl-3-phenylpropylamine and Phenylpropanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 1-Methyl-3-phenylpropylamine and Phenylpropanolamine. The information is compiled from available scientific literature and is intended for a scientific audience. It is important to note that while Phenylpropanolamine has been extensively studied, publicly available experimental data on the specific biological activities of this compound is limited.
Introduction
This compound (also known as 4-phenylbutan-2-amine) is a research chemical with a structural resemblance to other biologically active phenethylamines.[1][2] Its pharmacological profile is not well-characterized in publicly accessible literature.[3][4] In contrast, Phenylpropanolamine (PPA) is a well-documented sympathomimetic amine that was previously used as a nasal decongestant and appetite suppressant.[5][6] Its use was discontinued (B1498344) due to an increased risk of hemorrhagic stroke.[6][7] This guide aims to present a comparative overview of these two compounds based on the available data.
Data Presentation
Table 1: Comparison of Physicochemical and Pharmacological Properties
| Property | This compound | Phenylpropanolamine (PPA) |
| IUPAC Name | 4-phenylbutan-2-amine[2] | (1R,2S)-2-amino-1-phenylpropan-1-ol[8] |
| Synonyms | 3-Amino-1-phenylbutane[2] | Norephedrine, Propadrine[9] |
| Molecular Formula | C₁₀H₁₅N[2] | C₉H₁₃NO[10] |
| Molecular Weight | 149.23 g/mol [2] | 151.21 g/mol [10] |
| Mechanism of Action | Not well-characterized. Structurally similar to compounds that may interact with adrenergic and other neurotransmitter systems.[1][11] Some commercial sources suggest it may act as an antihypertensive agent by binding to alpha and beta-adrenergic receptors, though this is not substantiated by published experimental data. | Indirectly acting sympathomimetic. Primarily acts as a norepinephrine-releasing agent.[5] Also has weak direct agonist activity at α- and β-adrenergic receptors.[6] |
| Primary Biological Effects | Largely uncharacterized in scientific literature. Potential for central nervous system and cardiovascular effects based on its structure.[1][11] | Vasoconstriction, nasal decongestion, appetite suppression.[5] Increases blood pressure.[12] |
| Receptor Binding Profile | No specific receptor binding affinity data is readily available in the public domain. | Weak or negligible affinity for α- and β-adrenergic receptors; its effects are primarily due to norepinephrine (B1679862) release.[5] |
| Reported EC₅₀ Values | Not available. | Norepinephrine release: EC₅₀ values vary by stereoisomer. For (+)-norephedrine, EC₅₀ is 42.1 nM for NE release and 302 nM for DA release. For (-)-norephedrine, EC₅₀ is 137 nM for NE release and 1371 nM for DA release.[13] |
| Toxicity | Moderately toxic by ingestion and inhalation, causing irritation to skin, eyes, and respiratory tract.[14] Comprehensive toxicological data is lacking.[14][15] | Associated with an increased risk of hemorrhagic stroke.[7] Other adverse effects include acute hypertension, headache, seizures.[7] LD₅₀ (oral, rat) is 1490 mg/kg for the hydrochloride salt.[10] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the reviewed literature. The following protocols for Phenylpropanolamine are summarized from published studies.
Meta-analysis of Phenylpropanolamine's Effect on Blood Pressure
A meta-analysis of 33 randomized, placebo-controlled trials involving 2165 patients assessed the impact of oral PPA on blood pressure.[12]
-
Study Selection: English-language, randomized, placebo-controlled trials of oral PPA in adults with extractable data on pulse or blood pressure were included.
-
Data Extraction: Data on systolic and diastolic blood pressure, heart rate, demographics, study design, duration, drug dose and frequency, and other relevant parameters were extracted.
-
Data Synthesis: A random-effects model using weighted mean differences was employed to synthesize the data.
The results showed that PPA increased systolic blood pressure by 5.5 mmHg (95% CI: 3.1-8.0) and diastolic blood pressure by 4.1 mmHg (95% CI: 2.2-6.0) with no significant effect on heart rate.[12]
In Vitro Monoamine Release Assays for Phenylpropanolamine
The monoamine-releasing activity of PPA and its stereoisomers has been characterized using in vitro preparations of rat brain synaptosomes.[5]
-
Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., striatum for dopamine (B1211576) release, hippocampus for norepinephrine release).
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake.
-
Release Assay: After washing to remove excess radiolabel, the synaptosomes are exposed to various concentrations of the test compound (e.g., PPA stereoisomers). The amount of radioactivity released into the supernatant is measured.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal release (EC₅₀) is calculated.
Mandatory Visualization
Caption: Signaling Pathway of Phenylpropanolamine (PPA).
Caption: Hypothetical Signaling of this compound.
Caption: Proposed Experimental Workflow for this compound.
References
- 1. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 2. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. phenylpropanolamine [drugcentral.org]
- 10. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 14. Page loading... [wap.guidechem.com]
- 15. fishersci.com [fishersci.com]
Comparative Analysis of 1-Methyl-3-phenylpropylamine Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Understanding Immunoassay Cross-Reactivity
Immunoassays are widely used for the rapid screening of drugs of abuse. These tests utilize antibodies that bind to a specific target analyte. However, due to structural similarities between molecules, these antibodies can sometimes bind to non-target compounds, leading to a "false-positive" result. This phenomenon is known as cross-reactivity. The degree of cross-reactivity depends on the specificity of the antibody used in the assay and the concentration of the cross-reacting substance.[1][2]
1-Methyl-3-phenylpropylamine belongs to the phenylpropylamine class of compounds, which are structurally related to amphetamines. Therefore, it is plausible that this compound could cross-react with antibodies designed to detect amphetamines.
Comparative Cross-Reactivity Data of Structurally Similar Compounds
While specific data for this compound is lacking, studies on other phenylpropylamines demonstrate the potential for cross-reactivity in amphetamine immunoassays. The following table summarizes findings for compounds structurally similar to this compound. It is important to note that cross-reactivity can vary significantly between different immunoassay manufacturers and methodologies.
| Compound | Immunoassay Type(s) | Observed Cross-Reactivity | Reference |
| Phenylpropanolamine | EMIT, FPIA, RIA | Positive results at high concentrations (e.g., 1,000 mg/L) in some assays like EMIT. | [3] |
| Ephedrine (B3423809) | EMIT, FPIA, RIA | Positive results at high concentrations (e.g., 1,000 mg/L) in some assays like EMIT and some RIA kits. | [3] |
| Phentermine | ELISA | High cross-reactivity (89% at 25 ng/g) reported in a specific meconium immunoassay. | [4] |
| Phenylephrine (B352888) | Immunoassay | A case report described a false-positive UDS for methamphetamine due to phenylephrine administration. | [5] |
This table is a summary of findings from various studies and is intended to be illustrative of the potential for cross-reactivity among phenylpropylamine compounds. The specific performance of any given immunoassay should be validated by the end-user.
Experimental Protocol for Assessing Cross-Reactivity
To determine the specific cross-reactivity of this compound in a particular immunoassay, a validation study should be performed. The following is a general protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.
Objective: To determine the concentration of this compound that produces a positive result in a given amphetamine immunoassay and to calculate the percent cross-reactivity relative to d-amphetamine.
Materials:
-
Amphetamine ELISA kit (including antibody-coated microplate, enzyme-conjugated amphetamine, substrate, and stop solution)
-
This compound standard
-
d-Amphetamine standard (as a positive control)
-
Drug-free urine or appropriate buffer
-
Microplate reader
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of both this compound and d-amphetamine in drug-free urine or the assay buffer. The concentration range should be wide enough to generate a full dose-response curve.
-
Assay Procedure: Follow the manufacturer's instructions for the amphetamine ELISA kit. Typically, this involves adding the standards, controls, and unknown samples to the antibody-coated wells, followed by the addition of the enzyme-conjugated amphetamine.
-
Incubation: During incubation, the free drug in the sample (either d-amphetamine or the cross-reactant) competes with the enzyme-labeled drug for binding to the fixed number of antibody sites on the microplate.
-
Washing and Substrate Addition: After incubation, the wells are washed to remove any unbound substances. A substrate is then added, which reacts with the enzyme to produce a color change.
-
Measurement: The absorbance of each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration for the d-amphetamine standards.
-
Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff concentration for d-amphetamine.
-
Calculate the 50% inhibitory concentration (IC50) for both d-amphetamine and this compound.
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of this compound) x 100
-
Visualizing Immunoassay Cross-Reactivity
The following diagrams illustrate the principle of a competitive immunoassay and how a structurally similar compound can lead to a false-positive result.
Caption: Competitive immunoassay principle and cross-reactivity.
The diagram above illustrates three scenarios in a competitive immunoassay. In a negative sample, the enzyme-labeled drug binds to the antibody, resulting in a colored product. In a positive sample, the target drug outcompetes the enzyme-labeled drug for antibody binding, leading to no or low color development. In the case of cross-reactivity, a structurally similar compound like this compound binds to the antibody, also resulting in no or low color and causing a false-positive result.
Conclusion
References
- 1. ohsu.edu [ohsu.edu]
- 2. blog.averhealth.com [blog.averhealth.com]
- 3. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of 1-Methyl-3-phenylpropylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of stereoisomers is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental methods for determining the absolute configuration of 1-methyl-3-phenylpropylamine (B141231) enantiomers. We will explore the gold standard, X-ray crystallography, alongside powerful spectroscopic and chromatographic alternatives, providing supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Comparison of Analytical Methods
A variety of techniques can be employed to determine the absolute configuration of chiral molecules like this compound. The choice of method often depends on factors such as the physical state of the sample, the availability of instrumentation, and the need for a definitive, non-empirical assignment.
| Method | Principle | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal of a suitable derivative. | Provides unambiguous, definitive absolute configuration. | Crystal growth can be challenging and time-consuming. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Racemic or enantiomerically enriched sample in solution. | Excellent for determining enantiomeric purity and can be used for preparative separation. | Does not directly provide the absolute configuration without a reference standard of known configuration. |
| NMR Spectroscopy (with Chiral Derivatizing Agents) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct NMR spectra. | Enantiomerically pure or enriched sample in solution. | Relatively rapid and requires only small amounts of sample. | Indirect method; relies on empirical models for interpretation. Derivatization may not be straightforward for all compounds. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Sample in solution; requires a chromophore that absorbs in the IR region. | Provides absolute configuration without the need for crystallization or derivatization. Sensitive to conformational changes. | Requires specialized instrumentation and comparison with computationally predicted spectra. |
Experimental Protocols
X-ray Crystallography: The Gold Standard
While direct crystallization of this compound hydrochloride may be challenging, the absolute configuration of the (S)-enantiomer has been definitively established through X-ray diffraction analysis of its N-benzyl derivative, (S)-N-benzyl-1-methyl-3-phenylpropylamine hydrochloride. This method provides an unambiguous three-dimensional structure, allowing for the direct assignment of the stereocenter.
Experimental Protocol (based on analogous procedures):
-
Synthesis of (S)-N-benzyl-1-methyl-3-phenylpropylamine: React (S)-1-methyl-3-phenylpropylamine with benzyl (B1604629) bromide in the presence of a non-chiral base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.
-
Formation of the Hydrochloride Salt: Dissolve the purified N-benzyl derivative in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Crystallization: Recrystallize the hydrochloride salt from a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether, methanol/acetone) by slow evaporation or cooling to obtain single crystals of sufficient quality for X-ray diffraction.
-
Data Collection and Structure Refinement: Mount a selected crystal on a diffractometer and collect diffraction data using a suitable X-ray source. Process the data and refine the crystal structure to determine the atomic coordinates and establish the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts (enantiomeric excess). While it doesn't inherently determine the absolute configuration, it can be used for this purpose if a standard of a known enantiomer is available for comparison of retention times.
Experimental Protocol (based on methods for similar compounds):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is often effective for separating phenylalkylamines.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape. A typical starting mobile phase could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile. The two enantiomers should appear as separate peaks.
-
To assign the peaks, inject a sample of a known enantiomer (if available) and compare its retention time to the peaks from the racemic mixture.
-
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Method)
This technique involves the reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a pair of diastereomeric amides. The differing spatial arrangement of the phenyl group of the Mosher's acid relative to the substituents on the chiral center of the amine leads to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra of the diastereomers. By analyzing these chemical shift differences (Δδ), the absolute configuration of the amine can be deduced based on established models.[1]
Experimental Protocol:
-
Derivatization: In two separate NMR tubes, react a small amount of the enantiomerically enriched this compound with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅) in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric amides.
-
Data Analysis:
-
Assign the proton signals for the substituents around the chiral center in both spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
According to the Mosher model for amides, protons on one side of the plane defined by the C-N bond will experience a positive Δδ, while those on the other side will have a negative Δδ.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the original amine can be determined.
-
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides a unique spectral fingerprint for each enantiomer. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the sample can be determined.
Experimental Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure this compound in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride or chloroform-d).
-
VCD Spectrum Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the (R)- or (S)-enantiomer of this compound using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical VCD spectrum using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the general workflow for determining absolute configuration and a comparison of the discussed analytical methods.
References
Navigating the Analytical Landscape for 1-Methyl-3-phenylpropylamine Quantification: A Comparative Guide
An Inter-laboratory validation for the quantification of 1-Methyl-3-phenylpropylamine (MPPA) remains a critical need in the scientific community. To date, no comprehensive inter-laboratory or round-robin studies have been published in the public domain. This guide, therefore, provides a comparative overview of established analytical techniques suitable for the quantification of MPPA, drawing upon single-laboratory validation data for structurally related compounds and published methodologies where MPPA is analyzed.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the available methods and their performance characteristics. The guide details experimental protocols and presents data in a comparative format to aid in the selection and development of robust analytical methods for this compound.
Comparison of Analytical Method Performance
| Validation Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity/Selectivity | High | Very High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Separation
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[2] For enhanced chromatographic performance and to enable the separation of its enantiomers, derivatization with a reagent such as N-trifluoroacetyl (TFA) is often employed.
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent, N-trifluoroacetyl-L-prolyl chloride (TFAPC), and a catalyst, such as triethylamine.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
After cooling, the sample is ready for injection into the GC-MS system.
Instrumentation and Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal at 130 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250 °C (for FID).
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for the quantification of this compound was not found, it is frequently used as an internal standard in the quantification of other analytes, such as 3,4-Methylenedioxymethamphetamine (MDMA), using HPLC with fluorescence detection.[3] This indicates its suitability for HPLC analysis. A general protocol for such an analysis is outlined below.
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a fluorescence or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and pH would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Fluorescence: Requires derivatization with a fluorescent tag. Excitation and emission wavelengths would be specific to the chosen derivatizing agent.
-
UV: Detection at a wavelength where the analyte has sufficient absorbance (e.g., around 210-220 nm for the phenyl group).
-
-
Injection Volume: Typically 10-20 µL.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-phenylpropylamine Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-methyl-3-phenylpropylamine (B141231) analogs and their interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The structure-activity relationship (SAR) is explored, supported by available experimental data, to inform the rational design of novel monoamine reuptake inhibitors.
Introduction to this compound and Monoamine Transporters
This compound, also known as 4-phenyl-2-butylamine, is a chemical scaffold that serves as a basis for the development of compounds targeting monoamine transporters. These transporters (DAT, NET, and SERT) are crucial for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Inhibition of these transporters can produce a range of pharmacological effects, making them key targets for the treatment of various neurological and psychiatric disorders.[2] The affinity and selectivity of this compound analogs for these transporters are highly dependent on their structural modifications.
Data Presentation: In Vitro Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of a key this compound analog for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | Monoamine Transporter | Ki (M) |
| 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | Serotonin (SERT) | 5.5 x 10⁻⁸ |
| Norepinephrine (NET) | 9.5 x 10⁻⁶ | |
| Dopamine (DAT) | 1.3 x 10⁻⁵ | |
| Data from a study on 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine.[3] |
This data demonstrates that the addition of a p-trifluoromethylphenoxy group at the 3-position of the phenylpropyl chain and N-methylation results in a compound with high affinity and selectivity for the serotonin transporter over the norepinephrine and dopamine transporters.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive public dataset for a wide range of this compound analogs is limited, several key structural features are known to influence their activity at monoamine transporters.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of both potency and selectivity. Electron-withdrawing groups, such as the p-trifluoromethyl group in the example above, can significantly enhance affinity for SERT.[3] The position of the substituent also plays a crucial role; for example, in related phenethylamine (B48288) classes, para-substitution is often favored for DAT affinity.
-
Propylamine (B44156) Chain Modifications: Alterations to the propylamine side chain, including N-alkylation and changes in the carbon backbone, can modulate transporter affinity and selectivity. N-methylation, as seen in the example, is a common modification in many monoamine reuptake inhibitors.
-
Chirality: this compound possesses a chiral center at the 2-position of the butyl chain. The stereochemistry at this center can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher affinity for a particular transporter than the other. The production of enantiomerically pure compounds is therefore crucial for developing selective ligands.[3]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common method involves the reductive amination of a corresponding ketone precursor, such as 4-phenyl-2-butanone.
Example Protocol: Reductive Amination
-
Reaction Setup: A solution of the substituted 4-phenyl-2-butanone (1 equivalent) and an appropriate amine source (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine) in a suitable solvent (e.g., methanol, ethanol) is prepared in a reaction vessel.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques like column chromatography or distillation to yield the desired this compound analog.
Stereoselective synthesis to obtain specific enantiomers can be achieved using chiral auxiliaries, chiral catalysts, or enzymatic methods like transamination.[3]
Radioligand Binding Assays for Monoamine Transporters
Radioligand binding assays are a standard in vitro method to determine the affinity of test compounds for specific receptors or transporters.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter are prepared from cultured cell lines (e.g., HEK293 cells) or from specific brain regions (e.g., rat striatum for DAT, cortex for NET, brainstem for SERT).
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (the this compound analog).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Logical Relationship of SAR
Caption: Key structural features of this compound analogs influencing monoamine transporter affinity and selectivity.
Experimental Workflow for Analog Evaluation
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
